Product packaging for Ethyl Eprosartan(Cat. No.:CAS No. 163239-17-6)

Ethyl Eprosartan

Cat. No.: B065655
CAS No.: 163239-17-6
M. Wt: 452.6 g/mol
InChI Key: ZEHWMEOIILLKJJ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Eprosartan is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor. This analog of the antihypertensive drug Eprosartan is a critical research tool for investigating the renin-angiotensin system (RAS). Its primary mechanism of action involves competitively inhibiting angiotensin II binding at the AT1 receptor, thereby blocking the receptor's activation and subsequent downstream signaling pathways, including vasoconstriction, aldosterone release, and vascular smooth muscle cell proliferation. Researchers utilize this compound in preclinical studies to elucidate the specific roles of the AT1 receptor in cardiovascular physiology and pathophysiology, such as hypertension, cardiac hypertrophy, and heart failure. Its application extends to biochemical assays for receptor binding affinity and selectivity profiling, as well as in vitro models of vascular function. This compound is offered For Research Use Only and provides scientists with a specific pharmacological agent to dissect complex RAS-mediated mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28N2O4S B065655 Ethyl Eprosartan CAS No. 163239-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-3-5-8-23-26-16-21(27(23)17-18-9-11-19(12-10-18)24(28)29)14-20(25(30)31-4-2)15-22-7-6-13-32-22/h6-7,9-14,16H,3-5,8,15,17H2,1-2H3,(H,28,29)/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHWMEOIILLKJJ-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Pharmacological Investigations of Ethyl Eprosartan

Mechanism of Action at the Angiotensin AT1 Receptor

Eprosartan (B1671555) is a synthetic, orally active, non-biphenyl, non-tetrazole angiotensin II receptor antagonist. hpra.ienih.gov It functions by blocking the primary effects of angiotensin II, a potent vasoconstrictor and the principal active hormone of the renin-angiotensin-aldosterone system (RAAS). hpra.iefda.gov Angiotensin II exerts its effects, including vasoconstriction and aldosterone (B195564) secretion, by binding to AT1 receptors located in various tissues such as vascular smooth muscle and the adrenal glands. fda.govmedsinfo.com.au Eprosartan selectively blocks this binding. fda.gov

Receptor Binding Kinetics and Quantitative Selectivity for AT1 vs. AT2 Receptors

In vitro binding studies have demonstrated the high selectivity of eprosartan for the angiotensin II type 1 (AT1) receptor over the type 2 (AT2) receptor. Its affinity for the AT1 receptor is approximately 1,000 times greater than for the AT2 receptor. fda.govhres.ca This pronounced selectivity ensures that eprosartan specifically targets the receptor subtype responsible for the known cardiovascular effects of angiotensin II, while the AT2 receptor, whose role in cardiovascular homeostasis is not as well-defined, remains largely unaffected. fda.govhres.ca Preclinical studies have determined eprosartan to be a potent AT1 receptor antagonist with a Ki (inhibition constant) of 1.4 nM. oup.com

Receptor Binding Profile of Eprosartan
ParameterFindingReference
Target ReceptorAngiotensin II Type 1 (AT1) medsinfo.com.au
Selectivity~1,000-fold higher for AT1 vs. AT2 fda.govhres.ca
Inhibition Constant (Ki)1.4 nM oup.com

Characterization of Competitive and Reversible Inhibition Profile

In vitro binding studies have characterized eprosartan as a reversible and competitive inhibitor of the AT1 receptor. fda.govhres.ca This means that eprosartan binds to the AT1 receptor in a way that can be overcome by increasing the concentration of the natural ligand, angiotensin II. hres.ca The competitive nature of its binding allows for a dynamic and surmountable blockade, distinguishing it from non-competitive inhibitors that bind irreversibly or at an allosteric site. hres.ca

Investigation of Partial Agonist Activity at AT1 Receptors

Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. fda.govhres.ca This ensures that upon binding, it does not elicit a submaximal receptor response, but rather acts as a pure antagonist, solely blocking the effects of angiotensin II. fda.gov Some research also suggests that eprosartan may possess inverse agonist properties, which would allow it to decrease the basal activity of the AT1 receptor in the absence of angiotensin II.

Downstream Effects on Renin-Angiotensin System Components in Preclinical Models

The selective blockade of AT1 receptors by eprosartan initiates a cascade of feedback mechanisms within the Renin-Angiotensin System (RAS).

Modulation of Renin Secretion and Plasma Renin Activity

By blocking the AT1 receptor, eprosartan interrupts the negative feedback loop that angiotensin II normally exerts on renin secretion from the kidneys. fda.gov This disinhibition leads to a compensatory increase in renin secretion, resulting in elevated plasma renin activity. fda.govhres.ca In hypertensive patients treated chronically with eprosartan, a twofold rise in plasma renin activity has been observed. hres.ca

Angiotensin II Plasma Concentration Dynamics Post-Eprosartan Administration

The increased plasma renin activity, as described above, leads to a higher rate of conversion of angiotensinogen (B3276523) to angiotensin I, and subsequently to angiotensin II. fda.gov Consequently, the administration of eprosartan results in an increase in circulating plasma concentrations of angiotensin II. fda.govphysiology.org Studies in hypertensive patients have shown a twofold increase in angiotensin II plasma levels following chronic eprosartan treatment. fda.govhres.ca However, despite this rise in the concentration of the pressor agent, the antihypertensive effect of eprosartan is not overcome because the AT1 receptors remain effectively blocked. fda.gov

Effects of Eprosartan on RAS Components
RAS ComponentEffectMagnitude of Change (in hypertensive patients)Reference
Plasma Renin ActivityIncreaseTwofold rise fda.govhres.ca
Angiotensin II Plasma ConcentrationIncreaseTwofold rise fda.govhres.ca
Plasma Aldosterone LevelsUnchanged- hres.ca

Influence on Aldosterone Synthesis and Secretion by the Adrenal Cortex

Eprosartan, the active form of ethyl eprosartan, demonstrates a significant inhibitory effect on the synthesis and secretion of aldosterone from the adrenal cortex. This action is a direct consequence of its primary mechanism: the blockade of angiotensin II type 1 (AT1) receptors. Angiotensin II is a principal stimulant of aldosterone production in the zona glomerulosa of the adrenal cortex. glowm.comfrontiersin.org By competitively antagonizing the AT1 receptor, eprosartan effectively blunts the downstream signaling cascade initiated by angiotensin II that leads to aldosterone release. nih.gov

The process of aldosterone synthesis involves several enzymatic steps within the adrenal cortex, with angiotensin II stimulating key enzymes like aldosterone synthase. ditki.comnih.gov By blocking the action of angiotensin II, eprosartan indirectly curtails the activity of these enzymes, leading to reduced aldosterone output.

Non-RAS Mediated Pharmacological Actions of this compound in Preclinical Contexts

Beyond its primary role as a blocker of the renin-angiotensin system (RAS), eprosartan exhibits other pharmacological actions in preclinical models.

Inhibition of Sympathetically Stimulated Noradrenaline Release via Presynaptic AT1 Receptors

A distinctive feature of eprosartan observed in preclinical studies is its ability to inhibit the release of noradrenaline from sympathetic nerve endings. nih.govkup.at This is achieved through the blockade of presynaptic AT1 receptors located on these nerve terminals. researchgate.net Angiotensin II typically acts on these presynaptic receptors to facilitate the release of noradrenaline, a key neurotransmitter in the sympathetic nervous system. kup.atfrontiersin.org

Differentiation from Angiotensin-Converting Enzyme (ACE) Inhibitors: Absence of Interference with Bradykinin (B550075) and Substance P Pathways

Eprosartan and other angiotensin II receptor blockers (ARBs) are pharmacologically distinct from angiotensin-converting enzyme (ACE) inhibitors in their mechanism of action and, consequently, their side effect profiles. ACE inhibitors block the conversion of angiotensin I to angiotensin II, but they also inhibit the breakdown of other substances, notably bradykinin and substance P. consensus.appmdpi.comresearchgate.net The accumulation of bradykinin and substance P is believed to be a primary cause of the characteristic dry cough and, more rarely, angioedema associated with ACE inhibitor therapy. consensus.appnih.gov

In contrast, eprosartan, as an ARB, selectively blocks the AT1 receptor and does not interfere with the activity of ACE. nih.gov Therefore, it does not affect the metabolism of bradykinin or substance P. consensus.app This fundamental difference explains the significantly lower incidence of cough observed with eprosartan and other ARBs compared to ACE inhibitors in clinical settings. nih.govconsensus.app

Renal Hemodynamic and Functional Modulations in Experimental Settings

Eprosartan exerts significant effects on renal hemodynamics and function in various experimental models. nih.govnih.gov

Preclinical studies have consistently demonstrated that eprosartan increases effective renal plasma flow (ERPF). nih.govnih.gov ERPF is a measure of the volume of plasma that is delivered to the kidneys per unit of time. taylorandfrancis.comwikipedia.org In healthy human subjects, eprosartan has been shown to increase ERPF. nih.gov Dose-response studies in healthy men revealed that eprosartan produced a measurable increase in ERPF, with higher doses leading to a more pronounced effect. nih.gov For instance, a 200 mg dose of eprosartan inhibited the angiotensin II-induced decrease in ERPF by 85.7% compared to placebo. nih.gov This effect on ERPF is a result of the drug's ability to block angiotensin II-mediated vasoconstriction of renal blood vessels. nih.gov

In various animal models, eprosartan has been shown to preserve or, in some cases, improve the glomerular filtration rate (GFR), which is a key indicator of kidney function. nih.govuib.nonih.gov In rats with experimental heart failure, eprosartan significantly increased GFR. nih.gov Similarly, in a rat model of severe hypertension, eprosartan helped to maintain renal function. researchgate.net In rats with reduced renal mass, a model for chronic kidney disease, eprosartan administration limited the progression of glomerulosclerosis and preserved renal function. nih.gov The ability of eprosartan to maintain GFR, even in the context of reduced blood pressure, is a crucial aspect of its renal-protective effects.

Anti-inflammatory and Anti-oxidative Properties of this compound in Preclinical Studies

Preclinical research has indicated that beyond its primary function as an angiotensin II receptor antagonist, eprosartan, the active form of this compound, may possess anti-inflammatory and anti-oxidative properties. These effects are considered beneficial in mitigating organ damage associated with various pathological conditions.

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, Interleukin-1β, Interleukin-6)

Studies have suggested that angiotensin II can stimulate the production of pro-inflammatory cytokines. By blocking the angiotensin II type 1 (AT1) receptor, eprosartan can interfere with this signaling pathway, leading to a reduction in the expression of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This modulation of cytokine expression is a crucial aspect of its potential anti-inflammatory effects.

Attenuation of Oxidative Stress Markers (e.g., malondialdehyde, protein carbonyl content)

Angiotensin II is also known to be a potent activator of NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can damage cellular components, including lipids and proteins. A key marker of lipid peroxidation is malondialdehyde (MDA), while protein carbonyl content is an indicator of protein oxidation. thieme-connect.comwikidata.orgnih.gov Preclinical evidence suggests that by blocking angiotensin II, eprosartan can attenuate the production of ROS, thereby reducing levels of oxidative stress markers like MDA and protein carbonyls. thieme-connect.com

Preclinical Models of Organ Protection (e.g., ethanol-induced hepatotoxicity)

The anti-inflammatory and anti-oxidative properties of ARBs like eprosartan have been investigated in preclinical models of organ damage, such as ethanol-induced hepatotoxicity. Chronic ethanol (B145695) consumption is known to induce oxidative stress and inflammation in the liver. By mitigating these effects, eprosartan may offer a protective role against liver injury in such models.

Preclinical Toxicological Investigations (Excluding Safety/Adverse Effect Profiles)

Toxicological studies in animals are a standard part of the preclinical evaluation of any new pharmaceutical compound. These studies aim to identify potential target organs for toxicity and to determine the relationship between dose and toxic effects.

Acute and Repeat-Dose Toxicity Findings in Animal Models

Acute toxicity studies involve the administration of a single, high dose of the test compound to animals to determine the immediate effects. Repeat-dose toxicity studies, on the other hand, involve daily administration of the compound for a specified period (e.g., 28 days, 90 days) to assess the effects of long-term exposure.

For eprosartan, the active form of this compound, preclinical toxicity studies have been conducted in various animal models. As with other ARBs, at very high doses, effects related to exaggerated pharmacology, such as hypotension, can be observed. Long-term studies at high multiples of the therapeutic dose might reveal effects on the kidney, which is consistent with the primary site of action of the drug class. mims.comwikipedia.org

Table 1: Preclinical Toxicity Findings for Eprosartan

Study Type Animal Model Observed Effects at High Doses
Acute Toxicity Rodent/Non-rodent Effects related to exaggerated pharmacology (e.g., hypotension)

Genotoxicity Assessments (e.g., Bacterial Mutagenicity, Chromosome Aberration)

Eprosartan has been subjected to a battery of in vitro and in vivo tests to evaluate its potential for genotoxicity, which is the ability of a chemical to damage genetic material such as DNA. hres.ca These assessments are crucial for predicting mutagenic and carcinogenic risk.

The genotoxicity of eprosartan was investigated in several assays, including tests for gene mutation in bacteria and mammalian cells, and for chromosomal damage in mammalian cells in vitro and in vivo. hres.cahres.ca In a microbial assay using Salmonella typhimurium and Escherichia coli, eprosartan showed no evidence of mutagenicity. hres.cahres.ca Similarly, it did not induce mutations or chromosome damage in L5178Y mouse lymphoma cells. hres.cahres.ca An in vivo mouse micronucleus test, which detects structural and numerical chromosomal damage in bone marrow cells, was also negative. hres.cahres.ca

Table 1: Genotoxicity of Eprosartan hres.cahres.ca
TestSystemConcentration/DoseMetabolic Activation (S9)Result
MutagenicitySalmonella typhimurium and Escherichia coli50 - 5000 µg/plateWith and WithoutNegative
Mutagenicity and Chromosome DamageL5178Y Mouse Lymphoma Cells198 - 3250 µg/mLWith and WithoutNegative
Chromosome AberrationHuman Lymphocytes100 - 2500 µg/mLWith and WithoutNegative; slight polyploidy at cytotoxic concentrations
Micronucleus TestMouse (CD-1) Bone Marrow Cells1250, 2500 mg/kgN/A (in vivo)Negative

Carcinogenicity Studies in Animal Models

Long-term carcinogenicity studies are conducted to identify the tumor-producing potential of a substance in animals, which helps in assessing the risk for humans. Eprosartan was evaluated for carcinogenicity in two-year studies involving both rats and mice. hres.cahres.ca

In these studies, eprosartan was administered orally. hres.cahres.ca Mice received doses of 100, 1000, and 2000 mg/kg/day, while rats were given doses of 30, 100, and 600 mg/kg/day. hres.cahres.ca The results from both species showed no evidence of a carcinogenic effect. hres.cahres.canih.gov At the highest dose tested in mice (2000 mg/kg/day), there was a decreased survival rate, reduced mean body weights, and an increased incidence of lung congestion. hres.cahres.ca In rats, an increase in non-neoplastic lung lesions was observed in males at doses of 30 mg/kg/day and higher. hres.cahres.ca

Table 2: Carcinogenicity Studies of Eprosartan hres.cahres.ca
SpeciesRouteDurationDose (mg/kg/day)Major Findings
Mouse (CD-1)Oral2 years100, 1000, 2000No carcinogenic effect. Decreased survival and body weights at higher doses.
Rat (Sprague-Dawley)Oral2 years30, 100, 600No carcinogenic effect. Increase in non-neoplastic lung lesions in males.

Reproductive Toxicology Evaluations in Preclinical Species

Reproductive toxicology studies assess the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Studies on eprosartan showed no adverse effects on the reproductive performance of male or female rats at oral doses up to 1000 mg/kg/day. nih.govrxabbvie.comfda.gov This indicates that eprosartan does not impair fertility in rats. hres.ca

In developmental toxicology studies, eprosartan was administered to pregnant rats and rabbits during the period of organogenesis. In pregnant rats, oral doses up to 1000 mg/kg/day did not result in adverse effects on the in utero or postnatal development and maturation of their offspring. hres.cahres.carxabbvie.com

Chemical Synthesis and Synthetic Pathway Research of Ethyl Eprosartan

Historical Perspectives and Evolution of Eprosartan (B1671555) Synthetic Methodologies

The development of synthetic routes for Eprosartan began with the need for nonpeptide angiotensin II antagonists. Early methods established the core structure, which uniquely lacks the biphenyl-tetrazole moiety common to many other sartans, instead featuring an imidazole (B134444) and a thiophene (B33073) ring. encyclopedia.pubwikipedia.org Initial synthetic strategies reported by SmithKline Beecham in the early 1990s laid the groundwork for subsequent refinements. wikipedia.orgresearchgate.net

One of the initial approaches involved the reaction of 2-butyl-4-chloroimidazole-5-carboxaldehyde with methyl 4-(bromomethyl)benzoate. chemicalbook.com This was followed by a dechlorination step, which proved to be inefficient for large-scale production. lookchem.com Another early method involved reacting methyl 4-[[2-butyl-5-formyl-lH-imidazol-1-yl]methyl]benzoate with ethyl 2-carboxy-3-(2-thienyl) propionate (B1217596) in the presence of a base like piperidine (B6355638). google.com This reaction, however, presented challenges in maintaining reflux under vacuum and could lead to low yields. google.comgoogle.com

Over time, research focused on improving efficiency, yield, and regioselectivity, leading to more streamlined and commercially viable processes. google.comgoogle.com These improvements included the development of convergent synthesis strategies and more effective methods for constructing the key imidazole intermediate. scispace.comnih.gov The evolution of these methodologies reflects a continuous effort to overcome the challenges associated with the earlier synthetic routes, such as harsh reaction conditions and the formation of impurities. google.com

Key Synthetic Strategies and Methodologies for Ethyl Eprosartan Elaboration

The synthesis of this compound, a crucial intermediate in the production of Eprosartan, is central to many of the developed pathways. These strategies focus on the efficient construction of the molecule's core components.

Convergent synthesis has been a key strategy in the efficient production of Eprosartan. scispace.com This approach involves the separate synthesis of key molecular fragments, which are then coupled together in the later stages. A common convergent strategy for Eprosartan involves the synthesis of two main intermediates: a substituted imidazole derivative and a thiophene-containing side chain.

A significant challenge in the synthesis of Eprosartan is the regioselective formation of the 1,2,5-trisubstituted imidazole core. lookchem.com The direct alkylation of 2-butyl-1H-imidazole-4-carboxaldehyde often leads to a mixture of isomers, which is inefficient. lookchem.com To address this, methods for the regioselective preparation of 2,4-disubstituted imidazole intermediates have been developed.

One successful method involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. lookchem.comnih.gov This reaction demonstrates high regioselectivity, yielding predominantly the desired 1,2,5-trisubstituted imidazolecarboxaldehyde. lookchem.comnih.gov Another strategy involves the regioselective protection of the nitrogen on the imidazole ring before subsequent reactions. This ensures that the alkylation occurs at the desired nitrogen atom. encyclopedia.pubgoogle.comnih.gov For instance, treating 2-n-butyl-4-formylimidazole with a regioselective nitrogen-protecting reagent allows for controlled subsequent reactions. google.com

The choice of nitrogen protecting groups and catalysts is crucial for the successful and efficient synthesis of this compound intermediates.

Nitrogen Protecting Groups: To control the regioselectivity of the alkylation of the imidazole ring, various nitrogen protecting groups have been employed. google.comgoogle.com These groups are introduced to one of the nitrogen atoms of the imidazole ring to direct the subsequent reaction to the other nitrogen. Commonly used protecting groups include C1-C4 alkyl ester derivatives of acrylic acid, methacrylic acid, or crotonic acid, such as ethyl acrylate, ethyl methacrylate, and ethyl crotonate. google.comgoogle.com The protecting group is typically removed in the final stages of the synthesis, often simultaneously with the hydrolysis of the ester groups. google.com

Catalysts: Several catalysts are utilized to facilitate the key reaction steps. In the condensation reaction to form the acrylic acid side chain, bases such as piperidine or piperidinium (B107235) propionate are often used. google.comgoogle.com For the introduction of the nitrogen protecting group, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or anion exchange resins are effective. google.comgoogle.comgoogle.com In some synthetic variations, piperidine and benzoic acid are used as catalysts for the preparation of the 2-thienylmethylene diethyl malonate intermediate. google.com The choice of catalyst can significantly impact reaction times, yields, and the formation of byproducts. google.com

Advanced Synthetic Techniques for Labeled this compound

The synthesis of isotopically labeled versions of Eprosartan is essential for their use in research, particularly in imaging studies.

For use in Positron Emission Tomography (PET), a diagnostic imaging technique, Eprosartan has been labeled with the positron-emitting isotope carbon-11 (B1219553) (¹¹C). diva-portal.orgpillbuys.com The synthesis of [carboxyl-¹¹C]Eprosartan involves the introduction of a ¹¹C-carboxyl group onto the benzyl (B1604629) moiety of the molecule. diva-portal.orgpillbuys.com

The radiosynthesis is typically achieved through a palladium-mediated carboxylation reaction. diva-portal.orgpillbuys.com This involves reacting a precursor molecule, (E)-3-[2-butyl-3-(4-iodo-benzyl)-3H-imidazol-4-yl]-2-thiophen-2-ylmethyl-acrylic acid, with [¹¹C]carbon monoxide ([¹¹C]CO). diva-portal.orgpillbuys.com The reaction is carried out in the presence of a palladium catalyst and tetra-n-butyl-ammonium hydroxide (B78521) in a micro-autoclave. diva-portal.orgpillbuys.com The resulting [carboxyl-¹¹C]Eprosartan is then purified using high-performance liquid chromatography (HPLC). diva-portal.orgpillbuys.com This advanced synthetic technique allows for the production of high-purity, high-specific-activity radiolabeled Eprosartan suitable for in vivo imaging studies. diva-portal.orgpillbuys.com Alternative methods for ¹¹C-carboxylation using fluoride-activated silane (B1218182) derivatives have also been explored for preparing labeled carboxylic acids, which could be applicable to the synthesis of [¹¹C]Eprosartan. rsc.orgnih.gov

Optimization of Radiochemical Yield and Purity in Radiotracer Synthesis

The development of radiolabeled tracers is crucial for non-invasive in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov For the angiotensin II (AT1) receptor antagonist eprosartan, carbon-11 (¹¹C), a positron-emitting radionuclide with a half-life of 20.4 minutes, has been utilized for labeling. diva-portal.orgdiva-portal.org The short half-life necessitates rapid and efficient synthetic methods to maximize radiochemical yield and ensure high purity of the final product for clinical applications. nih.govdiva-portal.org

Research into the synthesis of [¹¹C]eprosartan has focused on palladium(0)-mediated ¹¹C-carbonylation reactions. In one approach, [¹¹C]eprosartan was synthesized via a hydroxycarbonylation reaction. diva-portal.org Another key strategy involved the palladium(0)-mediated carboxylation to label one of the carboxyl groups on the eprosartan molecule. diva-portal.org This method represents a one-step synthesis, which is highly advantageous given the time constraints of ¹¹C chemistry. diva-portal.org

Optimizing these radiosyntheses involves several factors. The efficiency of trapping the starting material, [¹¹C]carbon monoxide ([¹¹C]CO), is a critical first step. diva-portal.org The choice of catalyst and ligands, such as the use of the Xantphos ligand in palladium(0)-mediated ¹¹C-carbonylation, has been shown to be effective at low pressures. diva-portal.org Reaction conditions, including temperature and the use of specific hydride donors like triethylsilane, are also optimized to improve yields. diva-portal.org For instance, formylation reactions have been shown to proceed with similar radiochemical yields at temperatures up to 70 °C, but higher temperatures can lead to the formation of undesirable by-products like [¹¹C]carboxylic acid. diva-portal.org

Process Chemistry and Scalable Manufacturing Considerations

The industrial synthesis of eprosartan involves its ethyl ester intermediate, often referred to as this compound. Research in process chemistry focuses on developing cost-effective, scalable, and high-purity manufacturing routes. Several patented processes highlight the considerations for large-scale production.

A common synthetic route involves the condensation of an imidazole aldehyde derivative with a mono-ethyl ester of a propanedioic acid. Specifically, methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate is reacted with (2-thienylmethyl)-propanedioic acid, mono-ethyl ester. google.comgoogle.com This reaction yields a diester intermediate, which includes the ethyl ester group and is subsequently hydrolyzed to form eprosartan. google.comgoogle.com

Key considerations for scalable manufacturing found in synthesis research include:

Reaction Conditions: Early methods required reflux temperature under reduced pressure, which is difficult to maintain on a large scale and can lead to solvent loss. google.comgoogle.com Improved processes aim to operate at atmospheric pressure, for example, by carrying out the condensation at temperatures between 75°C and 100°C. google.com

Catalysts and Solvents: The choice of catalyst and solvent system is critical for yield and purity. Piperidine is a commonly used catalyst. google.comgoogle.com Solvent systems have evolved from toluene (B28343) and cyclohexane (B81311) to include chlorinated solvents, n-heptane, or n-butanol to optimize the reaction and minimize impurity formation. google.comgoogle.com

Impurity Profile: A major goal of process optimization is to reduce the formation of impurities. One patented process avoids the formation of problematic impurities like isopropyl mesylate and eprosartan isopropyl ester.

Use of Dehydrating Agents: To drive the condensation reaction to completion, dehydrating agents such as molecular sieves can be employed, which is a practical approach for industrial scale. google.com

Intermediate Purification: Optimized processes aim to produce the diester intermediate in a pure form with high yield, allowing it to be used in the subsequent hydrolysis step without further purification. google.com

Crystallization and Isolation: The final isolation and purification steps are crucial for meeting pharmaceutical standards. For the mesylate salt of eprosartan, crystallization in ethyl acetate (B1210297) has been shown to yield a high-purity product with low residual solvent content, a key factor for API (Active Pharmaceutical Ingredient) manufacturing.

These process improvements are designed to create a robust, cost-effective, and environmentally more acceptable manufacturing process suitable for industrial production. vihita-bio.com

Pharmacokinetic Research in Preclinical Models for Ethyl Eprosartan

Absorption Characteristics in Experimental Animal Models

The absorption of eprosartan (B1671555) has been characterized in several experimental animal models, revealing key aspects of its oral bioavailability and the factors that can influence its uptake.

Studies in animal models have established that eprosartan, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low oral bioavailability, a characteristic attributed to its poor aqueous solubility researchgate.netresearchgate.net.

In male Wistar rats, the oral bioavailability of eprosartan mesylate has been noted to be low, mirroring the approximately 13% bioavailability observed in humans researchgate.netwjpr.net. A pharmacokinetic study in marmosets receiving a 2.0 mg/kg oral dose of eprosartan mesylate reported a mean oral bioavailability ranging from 9% to 19% tandfonline.com.

Given that poor solubility is a primary limiting factor for absorption, research has focused on formulation strategies to enhance bioavailability. Preclinical studies in Wistar rats have demonstrated that developing eprosartan mesylate as a solid dispersion or a self-microemulsifying drug delivery system (SMEDDS) can significantly improve its oral absorption researchgate.netijper.orgnih.gov. One such study showed that a solid dispersion formulation could increase the bioavailability by 2.4-fold compared to the pure drug researchgate.netresearchgate.netijper.org. Similarly, a SMEDDS formulation was found to increase the relative bioavailability to 152% when compared to a conventional marketed tablet nih.gov.

The time to reach maximum plasma concentration (Tmax) has been quantified in preclinical models. In a study involving Wistar rats, the oral administration of a commercial eprosartan mesylate tablet resulted in a Tmax of 1.9 ± 0.3 hours nih.gov. This time was notably shorter, at 1.2 ± 0.4 hours, when an optimized SMEDDS formulation was used, suggesting a more rapid absorption rate with the enhanced formulation nih.gov. In marmosets, a mean Tmax of 0.75 hours was observed following oral administration tandfonline.com.

While the influence of food on eprosartan absorption has been studied in humans, where it is known to delay absorption, specific data from preclinical animal models detailing the effects of fasted versus fed states on Tmax are not extensively available in the reviewed literature fda.govnih.govfda.gov.

Pharmacokinetic Parameters of Eprosartan Formulations in Wistar Rats
FormulationCmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Relative Bioavailability (%)
Pure Drug / Commercial Tablet1064.91 ± 2251.9 ± 0.35314.36 ± 322.61Reference
S-SMEDDS Formulation1856.22 ± 7491.2 ± 0.47760.09 ± 249~152
API (Active Pharmaceutical Ingredient)164.64 ± 0.23N/A746.15 ± 0.29Reference
Microballoon Formulation446.72 ± 0.76N/A2958.91 ± 0.14~396

Data derived from studies in Wistar rats comparing different formulations. wjpr.netnih.gov

Distribution Dynamics of Ethyl Eprosartan in Biological Systems

The distribution of a drug throughout the body influences its efficacy and duration of action. Preclinical studies have provided some insights into the distribution characteristics of eprosartan.

Eprosartan is known to be highly bound to plasma proteins, with human data indicating a binding extent of approximately 98% nih.govnih.govnih.gov. While specific quantitative data for plasma protein binding in common preclinical species like rats and dogs are not detailed in the available literature, high protein binding is a characteristic seen with other angiotensin II receptor blockers in various animal models researchgate.net. For instance, the related compound valsartan (B143634) showed a high extent of binding in rat, dog, rabbit, and marmoset serum researchgate.net. This suggests that high plasma protein binding is likely a feature of eprosartan in preclinical models as well. Further evidence of its distribution is that eprosartan is known to be excreted in animal milk fda.gov.

The apparent volume of distribution (Vd) is a measure of the extent to which a drug distributes into body tissues. In a pharmacokinetic study in marmosets, eprosartan exhibited a mean volume of distribution at steady state (Vss) that ranged widely from 0.22 to 9.96 L/kg tandfonline.com. This variability may reflect inter-animal differences or other experimental factors. Specific Vd values for eprosartan in other preclinical models such as rats and dogs are not well-documented in the reviewed sources.

Metabolic Pathways and Biotransformation of this compound

The metabolic profile of eprosartan indicates that it undergoes very limited biotransformation in the body. This characteristic has been primarily established through human studies but is considered to be consistent across species.

In humans, eprosartan is not metabolized by the cytochrome P450 (CYP450) enzyme system fda.govnih.gov. It is eliminated primarily as an unchanged compound through both biliary and renal excretion fda.govnih.gov. Following an oral dose in human subjects, less than 2% is recovered in the urine as a glucuronide conjugate, with the vast majority of the drug being excreted unchanged fda.govnih.gov. After an oral administration of radiolabeled eprosartan, approximately 90% of the dose was recovered in the feces and 7% in the urine, with eprosartan being the only significant drug-related compound found fda.govnih.gov. Although specific metabolic studies in animal models are not extensively detailed, the evidence strongly suggests that eprosartan is not subject to significant Phase I or Phase II metabolism, a profile that is expected to be similar in preclinical species taylorandfrancis.com.

Evaluation of the Role of Hepatic Enzymes (e.g., Cytochrome P450 System)

Preclinical research indicates that Eprosartan is not metabolized by the cytochrome P450 (CYP450) enzyme system. In vitro studies have demonstrated that Eprosartan does not inhibit human cytochrome P450 enzymes, including CYP1A, 2A6, 2C9/8, 2C19, 2D6, 2E, and 3A. Consequently, substances that inhibit CYP450 enzymes are not expected to alter the metabolism of Eprosartan.

Identification and Characterization of Metabolites (e.g., Acyl Glucuronide Conjugates)

The metabolism of Eprosartan is limited, with the compound being primarily eliminated as an unchanged drug. fda.govnih.govfda.gov The main metabolic pathway is glucuronidation. Following oral administration, less than 2% of the dose is excreted in the urine as an acyl glucuronide of Eprosartan. fda.govnih.gov In studies using radiolabeled Eprosartan, it was the only drug-related compound detected in plasma and feces, indicating the absence of other significant active metabolites. fda.govfda.govhres.ca Of the radioactivity recovered in the urine, approximately 20% was identified as the acyl glucuronide metabolite, with the remaining 80% being the parent Eprosartan compound. fda.gov

Elimination and Excretion Profiles of this compound

Determination of Terminal Elimination Half-Life

The terminal elimination half-life of Eprosartan has been determined in various preclinical and clinical settings. Following oral administration, the half-life is typically observed to be between 5 and 9 hours. nih.govtg.org.au However, after multiple oral doses, the mean terminal elimination half-life has been reported to be approximately 20 hours. fda.govfda.govhres.ca

Administration RouteConditionTerminal Elimination Half-Life
OralSingle Dose5-9 hours
OralMultiple Doses (600 mg)~20 hours

Elucidation of Contribution of Biliary and Renal Excretion Routes

Eprosartan is eliminated from the body through both biliary and renal excretion pathways. fda.govnih.gov The primary route of elimination is biliary excretion. nih.gov Studies with radiolabeled [14C] Eprosartan have quantified the contribution of each route. After an oral dose, approximately 90% of the radioactivity is recovered in the feces, with about 7% found in the urine. fda.govhres.ca Following intravenous administration, around 61% of the dose is recovered in the feces and 37% in the urine. fda.govhres.ca

Administration Route ([14C] Eprosartan)Recovery in Feces (Biliary Excretion)Recovery in Urine (Renal Excretion)
Oral~90%~7%
Intravenous~61%~37%

Quantification of Systemic and Renal Clearance Rates

Preclinical and clinical studies have characterized the clearance rates of Eprosartan. The agent exhibits low plasma clearance, with an approximate value of 130 ml/minute. nih.gov In some studies, Eprosartan has been shown to increase the mean effective renal plasma flow (ERPF). fda.govahajournals.org In salt-restricted normal subjects, a dose-related increase in ERPF of 25% to 30% was observed. fda.gov However, no significant change in ERPF was noted in hypertensive patients on normal salt diets. fda.gov

Assessment of Accumulation Potential with Chronic Preclinical Exposure

Based on its pharmacokinetic profile, Eprosartan does not show significant accumulation with chronic use. fda.govnih.govhres.ca Studies involving long-term therapy have found no evidence of significant drug accumulation. nih.gov This lack of accumulation is consistent with its elimination characteristics and is an important consideration in its preclinical evaluation.

Preclinical Pharmacokinetic Interaction Studies

Evaluation of Interactions with Co-administered Pharmaceutical Agents in Animal Models

No data is available for this compound.

Influence of Co-formulated Drug Delivery Systems on Eprosartan Pharmacokinetics

No data is available for this compound.

Advanced Analytical Methodologies for Ethyl Eprosartan Quantification and Characterization

Chromatographic Techniques for Assay and Purity Analysis

Chromatography is a cornerstone of pharmaceutical analysis, and several methods have been developed for eprosartan (B1671555). researchgate.netwjpps.com High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most prominently used techniques. researchgate.netwjpps.com

HPLC is a versatile and widely adopted technique for the analysis of eprosartan, often in combination with other drugs like hydrochlorothiazide (B1673439). researchgate.netresearchgate.net Its popularity stems from its high resolution, reproducibility, and the availability of various detection methods. researchgate.net

Reverse-phase HPLC (RP-HPLC) with ultraviolet (UV) detection is a common and robust method for the simultaneous determination of eprosartan and co-formulated drugs, such as the diuretic hydrochlorothiazide (HCTZ). jchps.comscholarsresearchlibrary.comphmethods.net These methods are essential for the quality control of combination tablet formulations. scholarsresearchlibrary.comphmethods.net

Different studies have established various chromatographic conditions for optimal separation and quantification. For instance, one method achieved successful separation on a C18 column with a mobile phase of 0.1% formic acid and acetonitrile (B52724), detecting eprosartan and hydrochlorothiazide at 235 nm. jchps.com Another validated isocratic RP-HPLC method used a mobile phase consisting of a buffer (20mM KH2PO4) and methanol (B129727) (80:20 v/v) with UV detection at 225 nm, yielding retention times of 3.34 minutes for hydrochlorothiazide and 4.75 minutes for eprosartan. scholarsresearchlibrary.com

A separate study for the simultaneous analysis of eprosartan (EPR) and hydrochlorothiazide (HCT) in tablets employed a Phenomenex C18 column with a mobile phase of 0.5% formic acid, methanol, and acetonitrile (80:25:20 v/v/v) at a pH of 2.80. phmethods.net Detection was performed at 272 nm, with retention times of 7.69 and 4.24 minutes for EPR and HCT, respectively. phmethods.net The method was validated for linearity over concentration ranges of 60-600 µg/ml for EPR and 2.5-25 µg/ml for HCT. phmethods.net

The following table summarizes the parameters from a selection of validated HPLC-UV methods:

Interactive Table: HPLC-UV Methods for Eprosartan and Hydrochlorothiazide
Parameter Method 1 jchps.com Method 2 scholarsresearchlibrary.com Method 3 phmethods.net Method 4 researchgate.net
Column C18 Agilent Eclipse XBD-C18 (150mm x 4.6mm, 5µm) Phenomenex C18 (250 x 4.6 mm, 5 µm) Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% formic acid & acetonitrile 20mM KH2PO4 buffer & methanol (80:20 v/v) 0.5% formic acid, methanol, acetonitrile (80:25:20 v/v/v) Acetonitrile & 0.1 M phosphate (B84403) buffer (35:65, v/v), pH 4.5
Flow Rate 0.8 mL/min 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection Wavelength 235 nm 225 nm 272 nm 275 nm
Retention Time (Eprosartan) 7.210 min 4.75 min 7.69 min Not Specified
Retention Time (HCTZ) 2.998 min 3.34 min 4.24 min Not Specified
Linearity Range (Eprosartan) 19.2-750.3 µg/ml Not Specified 60-600 µg/ml 0.5-50 µg/mL
Linearity Range (HCTZ) 1-300 µg/ml Not Specified 2.5-25 µg/ml 0.1-10 µg/mL

These methods are validated according to International Conference on Harmonisation (ICH) guidelines, ensuring they are accurate, precise, specific, and robust for routine analysis in pharmaceutical dosage forms. jchps.comscholarsresearchlibrary.com

For the determination of eprosartan in biological matrices like human plasma and urine, where concentrations are significantly lower, more sensitive methods are required. nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. nih.govbiotech-asia.org

A validated LC-MS/MS method for eprosartan in human plasma and urine involves a simple protein precipitation step for sample preparation. nih.govresearchgate.net The analysis is performed on a C18 column with a mobile phase of 0.5% formic acid in water and acetonitrile (72:28). nih.gov Detection is achieved using positive ion electrospray tandem mass spectrometry. nih.gov This method is sensitive enough to be applied in pharmacokinetic studies, with standard curves ranging from 5 to 2000 ng/mL in plasma and 0.25 to 50 µg/mL in urine. nih.gov Another bioanalytical LC-MS/MS method for eprosartan in human plasma demonstrated a quantification range of 20-4000 ng/mL. celerion.com

The selectivity of MS/MS detection minimizes interference from endogenous plasma components, making it a highly reliable technique for bioanalysis. researchgate.netbiotech-asia.org

High-performance thin-layer chromatography (HPTLC) offers a simpler, cost-effective, and high-throughput alternative to HPLC for the quantification of eprosartan mesylate in bulk drug and pharmaceutical formulations. researchgate.netiajpr.com

A validated stability-indicating HPTLC method uses aluminum plates precoated with silica (B1680970) gel 60F254 as the stationary phase. iajpr.com A mobile phase consisting of ethyl acetate (B1210297), acetonitrile, and glacial acetic acid (5:5:0.7, v/v/v) provides a compact spot for eprosartan mesylate with an Rf value of 0.48 ± 0.02. iajpr.com Densitometric analysis is performed in absorbance mode at 238 nm. iajpr.com This method demonstrates good linearity in the concentration range of 100-700 ng per spot. iajpr.com The ability of the method to separate the drug from its degradation products confirms its utility as a stability-indicating assay. iajpr.com

HPTLC has also been successfully applied for the simultaneous analysis of eprosartan and hydrochlorothiazide in tablets. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

Electrophoretic Separation Techniques for Eprosartan

Capillary electrophoresis (CE) provides an alternative separation mechanism to chromatography and has been successfully applied to the analysis of eprosartan. researchgate.net

Capillary Zone Electrophoresis (CZE) is an efficient technique for the separation and analysis of charged molecules like eprosartan. researchgate.netresearchgate.net CZE has been used to separate several angiotensin-II-receptor antagonists, including eprosartan mesylate. researchgate.net

One optimized CZE method utilized a 60 mM sodium phosphate buffer at a pH of 2.5 for the successful separation of six different angiotensin-II receptor antagonists. researchgate.net The analysis was conducted on a fused silica capillary with UV detection. researchgate.net Furthermore, CZE methods have been developed for the simultaneous determination of hydrochlorothiazide in combination with various angiotensin-II-receptor antagonists, including eprosartan, in pharmaceutical products. nih.gov Both CZE and micellar electrokinetic capillary chromatography (MEKC) have proven suitable for the qualitative and quantitative analysis of these combined formulations. nih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful separation technique that combines the principles of electrophoresis and chromatography. ontosight.aiwikipedia.org It is particularly advantageous for the analysis of both neutral and charged molecules, making it a versatile tool in pharmaceutical analysis. wikipedia.orgscispace.comnih.gov In MEKC, surfactants are added to the buffer solution at a concentration above their critical micelle concentration, leading to the formation of micelles. wikipedia.orgmdpi.com These micelles act as a pseudo-stationary phase, and the separation of analytes is based on their differential partitioning between the aqueous mobile phase and the micellar phase. nih.govmdpi.com

Research has demonstrated the utility of MEKC for the simultaneous separation of hydrochlorothiazide and several angiotensin-II-receptor antagonists, including eprosartan mesylate. researchgate.netnih.gov This capability is significant for the analysis of combination drug products. researchgate.netnih.gov The validation of MEKC methods has confirmed their suitability for both qualitative and quantitative determinations in pharmaceutical formulations, with proven linearity, reproducibility, and accuracy. nih.gov The technique offers high-resolution separation and can be a valuable alternative to more common methods like HPLC. mdpi.comresearchgate.net

Solid-State Characterization Techniques

The solid-state properties of an active pharmaceutical ingredient can significantly influence its stability, solubility, and bioavailability.

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the characterization of crystalline solids. mdpi.comcreative-biostructure.com It is extensively used to identify different crystalline forms (polymorphs) and to distinguish between crystalline and amorphous materials. mdpi.comresearchgate.netusp.org Each crystalline solid has a unique PXRD pattern, which acts as a fingerprint for that specific form. creative-biostructure.comresearchgate.net

In the context of ethyl eprosartan, PXRD is crucial for identifying its crystalline state and for detecting polymorphism. researchgate.net The appearance of new peaks or shifts in existing peaks in a PXRD pattern can indicate the presence of a new polymorph. researchgate.netresearchgate.net

PXRD is also a primary tool for confirming the formation of eprosartan mesylate cocrystals. acs.orgresearchgate.netresearchgate.net The diffraction pattern of a cocrystal will be distinctly different from the patterns of the individual components (eprosartan and the coformer). researchgate.net Furthermore, PXRD is used to characterize solid dispersions of eprosartan, where a change from a crystalline to an amorphous state can be observed by the disappearance of sharp diffraction peaks and the appearance of a halo pattern. ijper.orgnih.govumw.edu.pl This transformation to an amorphous form is often pursued to enhance the drug's solubility. nih.govumw.edu.pl

Thermal Analysis (e.g., Differential Scanning Calorimetry, DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of pharmaceutical compounds by measuring the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This method is instrumental in identifying and characterizing phase transitions such as melting, crystallization, and glass transitions, which are critical for understanding the stability and bioavailability of a drug substance. nih.govtorontech.com

In the context of Eprosartan Mesylate, the parent compound, DSC analysis has been pivotal in formulation studies. For instance, research on inclusion complexes of Eprosartan Mesylate with β-cyclodextrin utilized DSC to confirm complex formation. nih.gov The DSC thermogram of pure Eprosartan Mesylate typically shows a sharp endothermic peak corresponding to its melting point. The disappearance or shift of this peak in the thermogram of the inclusion complex indicates that the drug is molecularly dispersed within the cyclodextrin (B1172386) cavity, potentially in an amorphous state. nih.govresearchgate.net This transformation from a crystalline to an amorphous form can significantly impact the drug's solubility and dissolution rate. nih.gov

DSC can detect various thermal events:

Melting Point: An endothermic peak indicating the transition from a solid to a liquid state. nih.gov

Crystallization: An exothermic peak showing the transition from an amorphous or disordered state to a crystalline state. wikipedia.org

Glass Transition (Tg): A step-like change in the baseline of the DSC curve, representing the transition of an amorphous solid from a rigid, glassy state to a more rubbery state. wikipedia.org

Polymorphism: The existence of multiple crystalline forms, each with a distinct melting point, which can be identified by multiple or shifted endothermic peaks. torontech.com

While specific DSC data for this compound is not extensively documented in the available literature, the methodologies applied to Eprosartan Mesylate would be directly applicable to characterize its thermal behavior, stability, and compatibility with excipients in formulation development.

Method Validation and Quality Control in Analytical Research

The validation of analytical methods is a critical requirement for pharmaceutical research and quality control, ensuring that the methods are reliable, reproducible, and suitable for their intended purpose. innovareacademics.in Guidelines from bodies like the International Conference on Harmonisation (ICH) provide a framework for validating parameters such as linearity, accuracy, precision, specificity, and stability. rjptonline.orgresearchgate.net Numerous studies have detailed the validation of High-Performance Liquid Chromatography (HPLC) methods for Eprosartan Mesylate in bulk drug, pharmaceutical formulations, and biological fluids like plasma. rjptonline.orgresearchgate.netphmethods.netresearcher.lifenih.gov These validated methods serve as a blueprint for the analysis of this compound.

Linearity, accuracy, and precision are fundamental parameters that define the performance of a quantitative analytical method.

Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.in

Accuracy refers to the closeness of the measured value to the true or accepted value. phmethods.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). phmethods.netnih.gov

Validated HPLC methods for Eprosartan have demonstrated excellent linearity, accuracy, and precision across various concentration ranges and matrices.

Table 1: Linearity, Accuracy, and Precision Data from Validated HPLC Methods for Eprosartan
ParameterMatrix / Study TypeFindingsReference
Linearity Bulk Drug & TabletsConcentration range: 10-400 µg/mL; Correlation coefficient (r²): 0.9999 researcher.lifenih.gov
Human PlasmaConcentration range: 300-20,000 ng/mL; Correlation coefficient (r²): 0.9983 innovareacademics.inresearchgate.net
Rat PlasmaConcentration range: 100-1800 ng/mL researchgate.netphmethods.net
Accuracy Bulk Drug & TabletsRecovery: 99.86-100.92% researcher.lifenih.gov
Rat PlasmaRecovery: 92.54-96.61% researchgate.netphmethods.net
Human PlasmaMean percent accuracy (inter-day): 99.16-100.87% rjptonline.org
Precision Bulk Drug & TabletsIntra-day %RSD: 0.21-0.57%; Inter-day %RSD: 0.33-0.71% researcher.lifenih.gov
Rat Plasma%RSD: 2.5-4.8% researchgate.netphmethods.net
Human PlasmaIntra-day %CV: 0.91-1.76%; Inter-day %CV: 0.98-1.58% rjptonline.org

The efficiency of extracting an analyte from a complex matrix, such as plasma or a formulation, is a crucial factor in bioanalytical and quality control assays. Recovery studies are performed to assess the performance of the sample preparation method. biotech-asia.org Common extraction techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE). phmethods.netinnovareacademics.innih.gov

The extraction recovery is typically determined by comparing the analytical response of an analyte from an extracted matrix sample to the response of a pure standard solution of the same concentration. phmethods.net High and consistent recovery is desirable for a robust analytical method.

Table 2: Extraction Recovery Data for Eprosartan from Biological Matrices
MatrixExtraction MethodRecovery (%)Reference
Rat PlasmaProtein Precipitation (with acetonitrile)91.53 - 96.57% researchgate.netphmethods.net
Human PlasmaLiquid-Liquid Extraction (with ethyl acetate)> 88% innovareacademics.inresearchgate.net
Protein Precipitation98.85% rjptonline.org

These results indicate that both protein precipitation and liquid-liquid extraction are effective methods for isolating Eprosartan from plasma, yielding high recovery rates suitable for quantitative analysis. rjptonline.orgphmethods.netresearchgate.net

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. bac-lac.gc.ca For a stability-indicating method, it is essential to demonstrate that the analyte's quantification is unaffected by potential degradants or formulation excipients. researcher.lifenih.gov

This is often evaluated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. researcher.lifedphen1.comresearchgate.net The analytical method must be able to separate the intact drug from any degradation products formed. nih.gov In formulation analysis, placebo samples (containing all excipients without the active ingredient) are analyzed to ensure no interference at the retention time of the analyte. innovareacademics.in Studies on Eprosartan have confirmed the specificity of HPLC methods, showing no interference from plasma components, excipients, or degradation products, thus confirming their utility as stability-indicating assays. phmethods.netresearcher.lifenih.govresearchgate.net

Assessing the stability of the analyte in analytical solutions and in the biological matrix under various storage and handling conditions is a mandatory part of method validation, particularly for bioanalytical assays. biotech-asia.orgich.org Stability evaluations ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Typical stability studies for bioanalytical samples include:

Freeze-Thaw Stability: Evaluates the effect of repeated freezing and thawing cycles on the analyte. phmethods.netbiotech-asia.org

Bench-Top Stability: Assesses stability at room temperature for a period corresponding to the sample handling time. phmethods.net

Long-Term Stability: Determines stability over the expected storage period at a specified temperature (e.g., -20°C or -80°C). researchgate.net

Stock Solution Stability: Confirms the stability of the standard solutions used for calibration. biotech-asia.org

For Eprosartan, stability has been demonstrated under various conditions. For example, QC samples in rat plasma were stable through three freeze-thaw cycles and for 4 hours at room temperature. phmethods.net In human plasma, Eprosartan was found to be stable for at least one month when stored appropriately. researchgate.net The stability of Eprosartan in analytical solutions has also been confirmed. rjptonline.orgnih.gov

Applications in Preclinical and Formulation Research

Validated analytical methods are indispensable tools in preclinical and formulation research. They are applied to a wide range of studies that are fundamental to drug development.

Applications in Preclinical Research:

Pharmacokinetic (PK) Studies: The primary application in preclinical research is the determination of drug concentrations in biological fluids (e.g., plasma, urine) over time after administration to animals. Validated HPLC methods have been successfully used to conduct pharmacokinetic studies of Eprosartan Mesylate in rats, allowing for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netphmethods.netinnovareacademics.in

Applications in Formulation Research:

Quantification in Dosage Forms: Analytical methods are used for the routine quality control of pharmaceutical products, such as tablets, to ensure they contain the correct amount of the active pharmaceutical ingredient (API). researcher.lifenih.govajpaonline.com

Impurity Profiling: Methods are developed to detect and quantify process-related impurities and degradation products in the drug substance and final product. innovareacademics.inresearchgate.net

Dissolution Testing: During formulation development, dissolution studies are performed to assess the rate at which the drug is released from a dosage form. Analytical methods are required to quantify the amount of drug dissolved over time. nih.gov

Excipient Compatibility Studies: Analytical techniques are used to assess the compatibility of the drug with various excipients by monitoring for any degradation of the API when mixed with formulation components under stress conditions.

The development of robust analytical methodologies for this compound, guided by the extensive research on its parent compound, is essential for advancing its preclinical and pharmaceutical development.

Bioanalytical Method Development for Eprosartan in Biological Matrices (e.g., plasma)

The development of robust bioanalytical methods is essential for pharmacokinetic and bioequivalence studies, which require precise measurement of drug concentrations in biological fluids like plasma. For eprosartan, several high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods have been established.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the determination of eprosartan in human and rat plasma. researchgate.netphmethods.net These methods are valued for their sensitivity, selectivity, and accuracy. phmethods.net A common approach involves a single-step protein precipitation with acetonitrile to extract the drug from the plasma matrix. phmethods.net Chromatographic separation is typically achieved on a C18 column. researchgate.netphmethods.netrjptonline.org

Validation of these bioanalytical methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. rjptonline.orgymerdigital.com For instance, one validated RP-HPLC method demonstrated linearity for eprosartan in plasma over a concentration range of 80 to 3200 ng/mL, with a coefficient of determination (r²) greater than 0.999. rjptonline.orgrjptonline.org The accuracy of this method was found to be high, with intra-day and inter-day mean percent accuracy ranging from 100.13% to 100.66% and 99.16% to 100.87%, respectively. rjptonline.orgrjptonline.org The precision, measured as the percent coefficient of variation (%CV), was within acceptable limits, ranging from 0.91% to 1.76% for intra-day and 0.98% to 1.58% for inter-day measurements. rjptonline.orgrjptonline.org The mean recovery of eprosartan from plasma was determined to be 98.85%. rjptonline.orgrjptonline.org

Stability studies are also a critical component of method validation, ensuring that the analyte remains unchanged during sample processing and storage. Eprosartan has been shown to be stable under various conditions, with mean stability of 99.90% at -28°C and 100.16% at -80°C for one month. rjptonline.org

High-performance thin-layer chromatography (HPTLC) offers an alternative method for quantifying eprosartan in human plasma. One such method utilized protein precipitation for extraction and achieved separation on silica gel 60F254 HPTLC plates with an isocratic mobile phase of ethyl acetate, acetonitrile, and glacial acetic acid (6:4:0.2 v/v/v). This method demonstrated linearity in the concentration range of 0.7 to 32 µg/mL. biotech-asia.org

Table 1: Bioanalytical Method Parameters for Eprosartan in Plasma

Parameter RP-HPLC Method 1 rjptonline.orgrjptonline.org RP-HPLC Method 2 phmethods.net HPTLC Method biotech-asia.org
Biological Matrix Human Plasma Rat Plasma Human Plasma
Extraction Method --- Protein Precipitation Protein Precipitation
Chromatographic Column Agilent system C18 (150mm x 4.6mm, 5µm) Phenomenox, Gemini C18 (250x4.6 mm, 5 µm) Silica gel 60F254 HPTLC plate
Mobile Phase 0.1% orthophosphoric acid (pH 2.2): Acetonitrile (60:40) Acetonitrile: Water (45:55), pH 3.4 Ethyl acetate: Acetonitrile: Glacial acetic acid (6:4:0.2 v/v/v)
Detection Wavelength 240 nm 235 nm ---
Linearity Range 80-3200 ng/mL --- 0.7-32 µg/mL
Retention Time --- 2.2 ± 0.20 min ---
Accuracy (Intra-day) 100.13% - 100.66% --- ---
Accuracy (Inter-day) 99.16% - 100.87% --- ---
Precision (Intra-day %CV) 0.91% - 1.76% --- ---
Precision (Inter-day %CV) 0.98% - 1.58% --- ---
Mean Recovery 98.85% --- ---

Quantification in Active Pharmaceutical Ingredients and Pharmaceutical Formulations

The quantification of eprosartan in bulk drug substances and finished pharmaceutical products is a fundamental aspect of quality control. UV-Vis spectrophotometry and RP-HPLC are the most common analytical techniques for this purpose. researchgate.netresearchgate.net

UV spectrophotometric methods are simple and economical for the estimation of eprosartan. ajpaonline.com One such method involves measuring the absorbance of eprosartan in a mixture of methanol and phosphate buffer (pH 7.4) at a wavelength of 293 nm, with a linear range of 5-25 ppm. ajpaonline.com Another UV method determined the maximum absorbance (λmax) at 233.0 nm, with a linear concentration range of 1-70 μg/ml. researchgate.net

RP-HPLC methods offer greater specificity and are widely used for the simultaneous analysis of eprosartan and other active ingredients, such as hydrochlorothiazide, in combination tablet formulations. researchgate.netresearchgate.netscholarsresearchlibrary.com These methods are typically validated according to ICH guidelines to ensure their accuracy, precision, linearity, and robustness. scholarsresearchlibrary.com The mobile phase composition is a critical parameter that is optimized to achieve good separation and peak shape. phmethods.net For instance, a mixture of acetonitrile and 0.03 M potassium dihydrogen phosphate (pH 3.0) in a 35:65 v/v ratio has been found suitable. orientjchem.org

The limit of detection (LOD) and limit of quantification (LOQ) are important validation parameters that define the sensitivity of the method. For one RP-HPLC method, the LOD and LOQ for eprosartan were found to be 0.1 µg/ml and 0.5 µg/ml, respectively. researchgate.netorientjchem.org Another study reported an LOD of 0.014 µg/ml and an LOQ of 0.042 µg/ml, highlighting the high sensitivity achievable with HPLC. eurekaselect.com

Table 2: Analytical Methods for Quantification of Eprosartan in Pharmaceutical Formulations

Method Column/Solvent Mobile Phase/Wavelength Linearity Range LOD LOQ Recovery
UV Spectrophotometry ajpaonline.com Methanol: Phosphate buffer pH 7.4 (10:90) 293 nm 5-25 ppm --- --- ---
UV Spectrophotometry researchgate.net --- 233.0 nm 1-70 µg/ml 0.3623 µg/mL 1.098 µg/mL ---
RP-HPLC orientjchem.org --- Acetonitrile: 0.03 M KH2PO4 (pH 3.0) (35:65 v/v) / 215 nm 1-25 mcg/ml 0.1 µg/ml 0.5 µg/ml ~101.5%
RP-HPLC eurekaselect.com Waters® C18 (5 µm, 150 mm x 3.9 mm) Acetonitrile: 20mM KH2PO4 buffer (pH 3) (35:65) / 235 nm --- 0.014 µg/ml 0.042 µg/ml ---
RP-HPLC ijpar.com Phenomenex Luna C18 (4.6×250mm, 5µm) Acetonitrile: Phosphate Buffer (pH 4.6) (45:55 v/v) / 245 nm 6-14 µg/mL 0.6 µg/mL 1.8 µg/mL 100.351%

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of pharmaceutical analysis that involves the identification, structural elucidation, and quantification of impurities and degradation products in bulk drugs and their formulations. medwinpublishers.com This process is essential for ensuring the safety and quality of the drug product. medwinpublishers.com

Forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, and light) to identify potential degradation products that may form during storage. researchgate.net In the case of eprosartan, it has been found to be stable under hydrolytic, oxidative, and thermal stress conditions. However, it degrades into one primary product under photo-alkaline conditions. eurjchem.com

Advanced hyphenated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance (LC-NMR), are powerful tools for the identification and characterization of these impurities. eurjchem.comchimia.ch LC-MS provides molecular weight and fragmentation information, which aids in the initial identification of the impurity. chimia.ch On-line hydrogen/deuterium (H/D) exchange studies can further provide information about the number of labile hydrogens in the molecule. eurjchem.com

In one study, LC-MS/TOF and on-line H/D exchange studies revealed that the photo-degradation product of eprosartan has the same molecular mass and number of labile hydrogens as the parent drug, suggesting it is an isomer. eurjchem.com Subsequent 1H and COSY LC-NMR studies confirmed that this degradation product is the (Z)-geometrical isomer of eprosartan, namely (Z)-4-((2-butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-enyl)-1H-imidazol-1-yl)methyl)benzoic acid. eurjchem.com

The identification and characterization of such impurities are crucial for establishing appropriate control strategies and ensuring the quality of the final drug product. researchgate.net

Table 3: Identified Degradation Product of Eprosartan

Stress Condition Degradation Product Identification Technique
Photo-alkaline (Z)-4-((2-butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-enyl)-1H-imidazol-1-yl)methyl)benzoic acid (Geometrical Isomer) LC-MS/TOF, on-line H/D exchange, 1H NMR, COSY LC-NMR eurjchem.com

Table 4: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
Eprosartan 5281038
This compound 155964
Acetonitrile 6342
Methanol 887
Orthophosphoric acid 1004
Hydrochlorothiazide 3639
Valsartan (B143634) 60846
Ethyl acetate 8857
Glacial acetic acid 176

Structure Activity Relationship Sar and Computational Design of Ethyl Eprosartan Analogs

Molecular Architecture and Pharmacophoric Features of Ethyl Eprosartan (B1671555)

Eprosartan's design is the result of meticulous optimization to mimic the C-terminal end of angiotensin II (Ang II), the natural ligand for the AT1 receptor. wikipedia.org Extensive structure-activity analysis of numerous intermediate candidates during its development identified key pharmacophores essential for selective binding to the AT1 receptor. nih.gov

The biological activity of eprosartan is a composite of the contributions from its key structural components: the imidazole (B134444), thiophene (B33073), and carboxylic acid moieties. nih.govmdpi.com

Imidazole Ring: The imidazole ring serves as a crucial scaffold, analogous to the imidazole side chain of the Histidine-6 (His6) residue in Ang II. mdpi.commdpi.com This component is a common feature among many ARBs and is vital for anchoring the molecule to the receptor. nih.gov

Carboxylic Acid Moieties: Eprosartan is a dicarboxylic acid. nih.gov The presence of two acidic groups is a common feature in potent ARBs, designed to mimic the acidic residues of Ang II, such as the C-terminal carboxylate and the phenolic hydroxyl of Tyr4. mdpi.comgoogle.comuoa.gr The acrylic acid group of eprosartan is proposed to align with the phenolic hydroxyl group of Tyr4 in Ang II, while the phenyl carboxyl group corresponds to the C-terminal carboxyl group of Phe8. uoa.gr These acidic groups are critical for the molecule's interaction with the AT1 receptor.

Comparative Structure-Activity Landscape with Other Angiotensin Receptor Blockers

The class of ARBs, often called "sartans," shares a common mechanism of action but exhibits structural diversity that leads to differences in their pharmacological profiles. oup.commdpi.com

The primary structural distinction between eprosartan and losartan-derived ARBs lies in the core scaffold. nih.gov Losartan (B1675146) and its derivatives are characterized by a biphenyl-tetrazole structure. nih.govoup.com In contrast, eprosartan's non-biphenyl, non-tetrazole framework provides a different template for arranging the key pharmacophoric elements. researchgate.netnih.gov

While both eprosartan and losartan share an imidazole component that mimics His6 of Ang II, the groups designed to mimic other key residues of Ang II differ significantly. oup.commdpi.com In losartan, the biphenyl-tetrazole group mimics the C-terminal carboxylate of Phe8. mdpi.com In eprosartan, this function is fulfilled by the phenyl carboxylic acid group. uoa.gr Furthermore, eprosartan's α-thienylacrylic acid was specifically designed to replace the 5-acetic acid group from its lead compound to better mimic the C-terminal portion of Ang II. wikipedia.org

These structural variations influence how the molecules interact with the AT1 receptor. For instance, modeling studies suggest that ARBs can adopt different orientations within the receptor's binding pocket. Eprosartan, along with valsartan (B143634) and telmisartan (B1682998), tends to shift toward transmembrane helices TM6–TM7, whereas losartan, olmesartan, and azilsartan (B1666440) lean more towards TM1–TM3. nih.gov This divergence in binding modes, supported by mutagenesis studies, accounts for the competitive interaction with Ang II. nih.gov

Table 1: Comparative Structural Features of Eprosartan and Losartan

Feature Eprosartan Losartan
Core Structure Non-biphenyl, non-tetrazole researchgate.netnih.gov Biphenyl-tetrazole oup.com
His6 Mimic Imidazole ring nih.gov Imidazole ring nih.gov
Tyr4 Mimic Carboxy benzyl (B1604629) group wikipedia.org N/A (hydroxymethyl group in losartan is converted to a carboxylate in its active metabolite, EXP3174) mdpi.comgoogle.com
Phe8 C-terminus Mimic Phenyl carboxylic acid uoa.gr Biphenyl-tetrazole mdpi.com

| Additional Key Moiety | Thiophene ring mdpi.com | N/A |

Principles of Rational Drug Design Applied to ARBs, Including Eprosartan

The development of ARBs is a landmark in rational drug design, moving from peptide antagonists to orally active, non-peptide mimetics. uoa.grnih.gov

The fundamental principle behind the design of eprosartan and other ARBs is the mimicry of the bioactive conformation of Angiotensin II. mdpi.commdpi.com The goal was to create smaller, non-peptide molecules that could present the same key pharmacophoric features to the AT1 receptor as the natural octapeptide hormone. uoa.grnih.gov

The design process started with lead compounds like S-8308, which were hypothesized to mimic the C-terminal segment of Ang II. mdpi.com Through computer modeling and spatial structure studies, scientists identified the essential components for receptor binding: wikipedia.orgmdpi.com

An imidazole ring to replicate the function of the His6 side chain.

A lipophilic alkyl chain (like the butyl chain in eprosartan) to mimic the side chain of Ile5.

An acidic group to correspond to the C-terminal carboxylate of Phe8.

Another acidic group to mimic the phenolic hydroxyl of Tyr4.

Eprosartan's structure, with its strategically placed imidazole, butyl chain, and two carboxylic acid groups on a unique thiophene-containing scaffold, is a direct outcome of this biomimetic approach. wikipedia.orguoa.gr The molecule is designed to occupy the same binding pocket as Ang II, thereby acting as a competitive antagonist. nih.gov

Strategies for Hit-to-Lead and Lead Optimization in ARB Discovery

The journey from an initial "hit" compound to a viable "lead" and ultimately to a clinical candidate is a critical phase in drug discovery. nih.govnih.gov This process, known as hit-to-lead (H2L) and lead optimization, involves iterative cycles of design, synthesis, and testing to enhance a compound's desirable properties while minimizing undesirable ones. nih.govnih.govyoutube.com

In the discovery of angiotensin II receptor blockers (ARBs), initial low molecular weight imidazole compounds served as the starting point or "lead compounds" for further optimization. ucl.ac.be These early molecules showed moderate potency and limited oral bioavailability but were selective for the AT1 receptor without partial agonistic effects. ucl.ac.be The optimization process often leads to an increase in molecular weight and lipophilicity to improve binding affinity. nih.gov

A key strategy in lead optimization is to improve the affinity of the compound for its target. sk.ru This can be achieved by optimizing van der Waals interactions and avoiding entropic penalties. sk.ru However, this can also lead to "molecular obesity," where the molecule becomes too large and lipophilic, resulting in poor pharmacokinetic properties. nih.gov Therefore, a balance must be struck between potency and drug-like properties. sk.ru

Structural simplification is a powerful strategy to avoid this issue by removing unnecessary parts of a molecule to improve its properties. nih.gov In the case of eprosartan, its development involved a unique approach. Unlike other ARBs that feature a biphenyl-methyl group, eprosartan was designed with a carboxyl benzyl group to more closely mimic the phenolic moiety of tyrosine at position 4 of angiotensin II. wikipedia.org This modification resulted in a stronger binding to the AT1 receptor. wikipedia.org The design of eprosartan was guided by computer-aided drug design and the use of Dreiding models. ucl.ac.be

The development of various ARBs from losartan and eprosartan has led to a new generation of antihypertensive drugs. ucl.ac.be These include candesartan, olmesartan, irbesartan, valsartan, and telmisartan, each with unique structural modifications that influence their pharmacokinetic and pharmacodynamic profiles. wikipedia.orgmdpi.com For example, telmisartan has a carboxylic acid at the 2-position of the biphenyl-methyl group, which makes it more potent than the tetrazole analogue. wikipedia.org Valsartan replaces the imidazole ring of losartan with an acylated amino acid. wikipedia.org

Computational Chemistry Approaches in Eprosartan Research

Computational chemistry has played a pivotal role in understanding the structure-activity relationships of eprosartan and its analogs. researchgate.netresearchgate.net These methods provide insights into how these molecules interact with their biological targets at an atomic level, guiding the design of new and improved therapeutic agents. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is a valuable tool for predicting the binding modes and affinities of ligands to their receptors. tandfonline.combiorxiv.org

AT1 Receptor: Molecular docking studies have been instrumental in modeling the interaction of eprosartan with the angiotensin II type 1 (AT1) receptor. nih.govresearchgate.net These simulations help to understand how eprosartan binds to the receptor's active site, providing a basis for its antagonist activity. researchgate.netnih.gov The binding affinity of eprosartan to the AT1 receptor is comparable to that of valsartan. nih.gov The structure of eprosartan is unique among ARBs as it lacks the typical biphenyl-tetrazole moiety and instead has a carboxy benzyl group, which is thought to mimic the Tyr4 residue of angiotensin II more closely. wikipedia.org

TNF-α Protein: Recent research has explored the potential interaction of eprosartan with Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. benthamdirect.comresearcher.liferesearchgate.neteurekaselect.comnih.gov Molecular docking studies have provided insights into the potential binding of eprosartan to TNF-α, suggesting a possible mechanism for its observed anti-inflammatory effects. benthamdirect.comresearcher.liferesearchgate.neteurekaselect.comnih.gov

β-cyclodextrin: To improve the aqueous solubility and dissolution rate of eprosartan mesylate, inclusion complexes with β-cyclodextrin (β-CD) have been prepared. tandfonline.comnih.govresearchgate.netnih.gov Molecular modeling and docking studies have demonstrated a good affinity of eprosartan to be encapsulated within the β-CD cavity. tandfonline.comnih.govresearchgate.netnih.gov These studies predict significant interactions between the guest (eprosartan) and host (β-CD) molecules, which can explain the enhanced solubility. tandfonline.comnih.govresearchgate.net The binding affinity of eprosartan with β-cyclodextrin has been calculated to be -32.86 kcal/mol. researchgate.net The interaction involves the formation of multiple hydrogen bonds between eprosartan and the α-D-glucose units of β-CD. researchgate.net

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.org This technique allows for the exploration of conformational changes and the stability of ligand-protein complexes. nih.govnih.gov

Conformational analysis of eprosartan has been performed using a combination of molecular dynamics under constraints and Monte Carlo conformational searches. researchgate.net These studies have identified multiple low-energy conformers of eprosartan. researchgate.netuoa.gr The flexibility of the molecule, particularly the rotation around certain bonds, is crucial for its ability to adopt a conformation that is optimal for binding to the AT1 receptor. researchgate.netpillbuys.com By superimposing the low-energy conformers of eprosartan with losartan, another ARB, researchers can identify common pharmacophoric elements and structural differences that may account for their distinct pharmacological profiles. researchgate.netuoa.gr

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are key metrics derived from MD simulations to assess the stability of a system. chemrxiv.orgchemrxiv.org

RMSD: This value measures the average distance between the atoms of a superimposed protein or ligand over time, providing an indication of the stability of the complex. researchgate.net A stable RMSD suggests that the ligand remains bound to the protein in a consistent manner throughout the simulation. rsc.org MD simulations of eprosartan complexed with various proteins, such as the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), have been performed to evaluate the stability of the interaction. rsc.orgresearchgate.net

RMSF: This metric quantifies the fluctuation of individual amino acid residues or atoms within the ligand, highlighting the flexible regions of the complex. biorxiv.orgyok.gov.tr Analysis of RMSF can reveal which parts of the protein and ligand are most mobile and which are constrained upon binding. This information is valuable for understanding the dynamics of the interaction and can guide further optimization of the ligand. chemrxiv.orgchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Complex Stability

Evaluation of Hydrogen Bond Parameters in Ligand-Protein Complexes

The stability of a ligand-protein complex, such as ethyl eprosartan bound to a receptor, is critically dependent on a network of non-covalent interactions, with hydrogen bonds playing a pivotal role. core.ac.uk The evaluation of hydrogen bond parameters—specifically distance and angle—is essential for understanding binding affinity and specificity.

In a typical ligand-protein hydrogen bond, the distance between the donor and acceptor atoms is generally considered optimal between 2.6 Å and 3.6 Å. bakerlab.org The geometry of the bond is also crucial, with ideal angles at the hydrogen atom and the acceptor atom approaching linearity (≥ 90° to 180°). core.ac.ukbakerlab.org

For the parent compound, eprosartan, computational studies have elucidated its binding mode. For instance, when interacting with the ACE2 binding pocket, eprosartan's carboxyl moiety forms stabilizing salt bridges with residues like His 505 and Arg 273. nih.gov While salt bridges are ionic interactions, they share characteristics with strong hydrogen bonds. Furthermore, pi-pi interactions between the phenyl groups of sartans and histidine residues are significant. nih.gov

Molecular docking studies on eprosartan derivatives provide insight into these interactions. For example, a study analyzing the binding of various sartans to the PD-L1 protein dimer calculated the empirical energy of interaction (ΔE), which reflects all binding forces, including hydrogen bonds. researchgate.net While this study used a different target, the principles of ligand-protein interaction are transferable. The evaluation of such parameters is a cornerstone of the computational design of novel analogs.

ParameterIdeal RangeSignificance in Binding
Donor-Acceptor Distance 2.6 - 3.6 ÅOptimal distance for effective hydrogen bond formation. bakerlab.org
Hydrogen-Donor-Acceptor Angle ≥ 90°Defines the geometry and strength of the hydrogen bond. core.ac.uk
Acceptor-Hydrogen-Donor Angle Approaching 180°Linearity indicates a stronger, more stable bond.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Angiotensin Antagonist Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. capes.gov.br In the design of angiotensin antagonists like this compound, QSAR is instrumental in predicting the potency of novel analogs before their synthesis, thereby streamlining the drug discovery process. researchgate.net

A QSAR model is built using a dataset of compounds with known activities. biointerfaceresearch.com For each compound, a set of "descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Related to the distribution of electrons (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the molecule's solubility (e.g., LogP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

For angiotensin antagonists, QSAR studies have revealed that specific structural features are critical for high affinity to the AT1 receptor. The presence of an acidic group, such as the carboxylic acid in eprosartan or the tetrazole ring in other sartans, is a common feature for potent antagonism. nih.gov The modification of eprosartan's carboxylic acid to an ethyl ester in this compound would significantly alter descriptors related to acidity (pKa), electronic properties, and hydrophobicity. A QSAR model would quantify how this change is predicted to affect binding affinity. For instance, increasing hydrophobicity might be favorable for membrane penetration but could negatively impact binding if a key ionic interaction is lost. acs.org

By generating a statistically robust model, researchers can identify which combination of descriptors leads to the highest predicted activity, guiding the design of new analogs with potentially superior properties. biointerfaceresearch.com

Descriptor TypeExample DescriptorRelevance to Angiotensin Antagonist Design
Electronic pKa, Partial Atomic ChargesGoverns ability to form ionic bonds or hydrogen bonds (e.g., with Lys199 at the AT1 receptor). nih.gov
Hydrophobic LogPInfluences membrane permeability and hydrophobic interactions within the receptor pocket. acs.org
Steric Molar Refractivity, Molecular VolumeDetermines the fit of the ligand into the binding site; bulky groups can either enhance or hinder binding.
Topological Wiener IndexDescribes molecular branching and size, which relates to overall shape complementarity with the receptor.

In Silico Screening for Novel AT1 Receptor Inhibitors

In silico screening, also known as virtual screening, is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, such as the AT1 receptor. biorxiv.org This approach is a cornerstone of modern rational drug design and is particularly relevant to the development of analogs like this compound. biointerfaceresearch.com

The process typically begins with a known receptor structure, often obtained from X-ray crystallography or created through homology modeling. A library of virtual compounds, which can include derivatives of a known active molecule like eprosartan, is then "docked" into the receptor's binding site using specialized software. researchgate.net Each docking pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). biointerfaceresearch.com

This methodology allows for the rapid evaluation of thousands of potential inhibitors without the need for immediate chemical synthesis and biological testing. biorxiv.org Modifying the structure of eprosartan to create this compound is a prime example of a rational design choice that can be evaluated in silico. researchgate.net

A computational study that screened eprosartan derivatives against the PD-L1 protein provides a direct example of this process. In this analysis, the binding energies for eprosartan and this compound were calculated. The results showed that the esterification had a noticeable impact on the calculated binding energy. researchgate.net

CompoundPubChem CIDCalculated Binding Energy (ΔE, kcal/mol)
Eprosartan5281037-66.85 researchgate.net
This compound 10049536 -79.80 researchgate.net

Note: The binding energies shown are from a study screening against the PD-L1 protein dimer, not the AT1 receptor. However, the data directly illustrates the application of in silico methods to evaluate the effect of the ethyl ester modification on a ligand's binding potential. researchgate.net

The results from such screenings are used to prioritize a smaller, more promising set of candidates for synthesis and subsequent in vitro and in vivo testing. This iterative cycle of computational design, screening, synthesis, and testing is fundamental to developing novel and more potent AT1 receptor inhibitors based on the eprosartan scaffold. researchgate.net

Novel Formulation Strategies and Drug Delivery System Research for Ethyl Eprosartan Preclinical Focus

Approaches for Enhancing Bioavailability and Dissolution Rate of Ethyl Eprosartan (B1671555)

Researchers have explored several advanced drug delivery platforms to improve the biopharmaceutical properties of eprosartan. These include solid dispersion techniques, self-microemulsifying drug delivery systems (SMEDDS), and gastric retentive systems, all showing promise in preclinical studies. amazonaws.comirispublishers.comnih.gov

Solid dispersion (SD) is a prominent technique for improving the dissolution rate and bioavailability of poorly water-soluble drugs like eprosartan. irispublishers.comresearchgate.net This method involves dispersing the drug in an inert, hydrophilic carrier or matrix in the solid state. iajps.com The enhancement in dissolution is typically achieved by reducing the particle size of the drug to a molecular or amorphous level, improving wettability, and transforming the drug from a crystalline to a more soluble amorphous form. nih.govirispublishers.comresearchgate.net Studies have shown that solid dispersions can significantly increase the dissolution of eprosartan compared to the pure drug. researchgate.net

The choice of polymeric carrier is critical to the success of a solid dispersion formulation. Various hydrophilic polymers have been investigated for their potential to enhance the solubility of eprosartan mesylate.

Polyethylene (B3416737) Glycols (PEGs): PEGs, such as PEG-4000 and PEG-6000, have been successfully used to prepare eprosartan solid dispersions via methods like solvent evaporation and hot-melt extrusion. irispublishers.comiajps.com One study using the solvent evaporation method found that solid dispersions with PEG 3350 and PEG 6000 significantly enhanced the dissolution rate. irispublishers.com For instance, a formulation with a drug-to-PEG 3350 ratio of 1:5 resulted in the highest dissolution enhancement of 31% compared to the crude drug. irispublishers.com The improvement is attributed to the transformation of the drug from its crystalline state to a more soluble amorphous form within the hydrophilic carrier. irispublishers.comresearchgate.net

Polyvinylpyrrolidone (B124986) (PVP K-30): PVP K-30 has been identified as a highly effective carrier for eprosartan. researchgate.net A phase solubility study revealed that PVP K-30 provided the highest solubility enhancement for eprosartan mesylate. researchgate.netresearchgate.net Solid dispersions prepared by a kneading method using a 1:2 ratio of drug to PVP K-30 resulted in a 95.5% drug release within one hour. researchgate.net In vivo pharmacokinetic studies in Wistar rats demonstrated a 2.4-fold increase in oral bioavailability compared to the pure drug, highlighting the potential of this approach. researchgate.net

Eudragit E-100: Eudragit E-100 is another polymer investigated for its utility in eprosartan solid dispersions. ijpar.comresearchgate.net Along with other polymers, it has been used in various preparation methods, including melting, solvent evaporation, and kneading, to improve the dissolution characteristics of the drug. researchgate.netijprajournal.com

The table below summarizes findings from a study comparing different polymers in solid dispersion formulations.

CarrierDrug:Polymer RatioPreparation MethodKey FindingReference
PVP K-30 1:2KneadingHighest solubility; 95.5% drug release in 1 hr; 2.4-fold increase in bioavailability in rats. researchgate.net
PEG 3350 1:5Solvent Evaporation31% dissolution enhancement compared to crude drug. irispublishers.com
PEG 6000 1:1Solvent Evaporation19% dissolution enhancement compared to crude drug. irispublishers.com
HPMC 1:4.2 (with Polysorbate 80)Solvent EvaporationShowed the highest solubility (36.39 mg/mL) and dissolution (86.19% in 10 min). umw.edu.pl

Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of an oil, a surfactant, a cosurfactant, and a drug. nih.govgoogle.com Upon gentle agitation in an aqueous medium, such as gastrointestinal fluids, these systems spontaneously form fine oil-in-water microemulsions with droplet sizes typically in the nano-range. nih.govgoogle.com This approach is particularly suitable for lipophilic drugs like eprosartan, as it can improve solubility, protect the drug from degradation, and enhance absorption. scispace.comnih.gov Solid-SMEDDS (S-SMEDDS) are created by adsorbing the liquid SMEDDS onto solid carriers, converting them into free-flowing powders that can be filled into capsules or compressed into tablets. nih.govgoogle.com

One of the key advantages of SMEDDS is their ability to increase the intestinal permeability of drugs. researchgate.netresearchgate.netsciresjournals.com The components of SMEDDS, particularly the surfactants and cosurfactants, can fluidize the cell membrane and open tight junctions between epithelial cells, facilitating the transcellular and paracellular transport of the drug. sciresjournals.comdovepress.com

Preclinical research on eprosartan mesylate SMEDDS has demonstrated this effect. researchgate.netresearchgate.net An ex vivo intestinal permeation study using a formulation composed of oleic acid, peppermint oil, Tween 80, and PEG 400 showed significantly higher drug permeation compared to the pure drug. researchgate.netresearchgate.net Another study using Kolliphor HS 15 as a surfactant and Transcutol HP as a cosurfactant also reported enhanced bioavailability. nih.gov An in vivo study in Wistar rats showed that a solid-SMEDDS formulation increased the relative bioavailability of eprosartan mesylate to 152.09% compared to a marketed tablet. nih.gov The maximum plasma concentration (Cmax) for the S-SMEDDS formulation was 1856.22 ± 749 ng/mL, compared to 1064.91 ± 225 ng/mL for the marketed tablet. nih.gov These findings suggest that SMEDDS can effectively enhance oral bioavailability by increasing both solubility and intestinal permeability. nih.govresearchgate.netresearchgate.net

The table below presents pharmacokinetic data from a comparative study in rats.

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)Relative Bioavailability (%)Reference
Marketed Tablet 1064.91 ± 2251.9 ± 0.35314.36 ± 322.61100 nih.gov
S-SMEDDS 1856.22 ± 7491.2 ± 0.47760.09 ± 249152.09 ± 14.33 nih.gov

Gastric retentive drug delivery systems (GRDDS) are designed to remain in the stomach for an extended period, which can be beneficial for drugs that are absorbed in the upper part of the gastrointestinal tract, are unstable in the intestinal environment, or have low solubility at high pH. amazonaws.comresearchgate.netneliti.com By prolonging the gastric residence time (GRT), these systems can increase the extent of drug absorption and improve bioavailability. amazonaws.comjprinfo.com

Floating systems, such as floating microballoons, are a type of GRDDS with a bulk density lower than that of gastric fluids, allowing them to float on the stomach contents. amazonaws.comjprinfo.comresearchgate.net Microballoons are hollow microspheres that can be prepared using techniques like solvent evaporation. amazonaws.comsemanticscholar.org

The primary goal of formulating eprosartan in floating microballoons is to prolong its residence time in the stomach, where it can dissolve more effectively in the acidic environment before moving to its primary absorption site in the proximal small intestine. amazonaws.comresearchgate.net

In a preclinical study, floating microballoons of eprosartan mesylate were developed using polymers like Hydroxypropyl Methylcellulose (B11928114) (HPMC) and Ethylcellulose (EC) with the solvent evaporation technique. amazonaws.com The prepared microballoons demonstrated excellent buoyancy, with some formulations floating for over 12 hours in vitro. amazonaws.com The optimized formulation (F4) showed a high drug incorporation efficiency of 85.25% and sustained drug release of 99.07% over 12 hours. amazonaws.com

In vivo pharmacokinetic studies in male Wistar rats confirmed the enhanced absorption from the floating microballoons. amazonaws.com The area under the curve (AUC₀₋t) for the microballoon formulation was 2958.91 ± 0.14 ng·hr/mL, which was approximately three times higher than that of the plain drug (746.151 ± 0.29 ng·hr/mL). amazonaws.com This significant increase in bioavailability was attributed to the prolonged gastric residence time afforded by the floating system, which allowed for more complete drug dissolution and subsequent absorption. amazonaws.com

The table below details the pharmacokinetic results from the floating microballoon study in rats.

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)Bioavailability IncreaseReference
Eprosartan API 164.64 ± 0.232746.151 ± 0.29- amazonaws.com
Floating Microballoons (F4) 446.72 ± 0.7622958.91 ± 0.14~3 times higher than API amazonaws.com

Inclusion Complex Formation (e.g., with Cyclodextrins)

Inclusion complexation with cyclodextrins represents a promising strategy to improve the aqueous solubility and dissolution rate of poorly water-soluble drugs like eprosartan. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which can encapsulate guest molecules, such as eprosartan, forming a host-guest complex. This complexation effectively shields the drug molecule from the aqueous environment, thereby increasing its apparent solubility.

Research has demonstrated that the formation of an inclusion complex between eprosartan mesylate and β-cyclodextrin can significantly enhance the drug's solubility. nih.gov A phase solubility study revealed an approximately 4.48-fold improvement in the solubility of the drug in the presence of 10 mM β-cyclodextrin. nih.govmetabolomicsworkbench.org The stability constant (Kc) for this binary mixture was estimated to be 280.78 M⁻¹, indicating a stable complex formation. nih.govmetabolomicsworkbench.org

Application of Microwave Technology for Complex Preparation

Microwave irradiation has been employed as an efficient method for preparing the eprosartan-β-cyclodextrin inclusion complex. nih.gov This technique is believed to enhance the complexation efficiency through the energy of microwave irradiation, which promotes greater coupling between the drug and the cyclodextrin (B1172386). metabolomicsworkbench.org The resulting inclusion complex, prepared via microwave technology, exhibited a superior drug release profile compared to a simple physical mixture or the drug alone. nih.govmetabolomicsworkbench.org Specifically, the inclusion complex showed a drug release of 62.96 ± 2.01% in one hour, significantly higher than the physical mixture (41.41 ± 1.77%) and the pure drug (29.97 ± 3.13%). nih.govmetabolomicsworkbench.org

Pharmaceutical Cocrystal Engineering for Solubility Enhancement

Pharmaceutical cocrystallization is another innovative approach to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. This technique involves combining the API with a benign coformer molecule in a specific stoichiometric ratio to form a new crystalline solid with distinct properties.

For eprosartan mesylate, which exhibits poor bioavailability limited by its solubility, cocrystal engineering has been successfully utilized. epa.gov The formation of cocrystals is based on hydrogen bond interactions between eprosartan mesylate and various pharmaceutical coformers, typically involving carboxylic-carboxylic or carboxylic-amino interactions. epa.gov

Design Principles for Improved Solubility and Dissolution Profiles

The rational selection of coformers is a critical design principle for engineering cocrystals with enhanced solubility and dissolution. By forming cocrystals of eprosartan mesylate with coformers such as succinic acid, p-aminobenzoic acid, and salicylic (B10762653) acid, a significant improvement in solubility has been achieved. epa.gov These cocrystals demonstrated a remarkable 30- to 60-fold increase in solubility compared to the pure drug. epa.gov Furthermore, in vitro dissolution studies of these cocrystals revealed impressively high dissolution profiles, with approximately 50% of the drug dissolving, which suggests a potential for increased oral bioavailability. epa.gov The liquid-assisted grinding method has been effectively employed for the successful preparation of these cocrystals. epa.gov

Physicochemical and Morphological Characterization of Novel Ethyl Eprosartan Formulations

The successful development of novel formulations of this compound, such as inclusion complexes and cocrystals, necessitates thorough physicochemical and morphological characterization to confirm their formation and understand their solid-state properties.

Spectroscopic Fingerprinting (e.g., FTIR) for Drug-Excipient Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool for investigating the interactions between the drug and excipients at a molecular level. In the context of eprosartan mesylate formulations, FTIR is used to confirm the formation of inclusion complexes and cocrystals by identifying changes in the characteristic vibrational bands of the drug and the excipients.

For the eprosartan-β-cyclodextrin inclusion complex, FTIR analysis helps to confirm the encapsulation of the drug within the cyclodextrin cavity. nih.gov Similarly, in the case of eprosartan mesylate cocrystals, FTIR spectroscopy provides evidence of the hydrogen bond interactions between the drug and the coformers. epa.gov The spectrum of the pure drug shows characteristic peaks at wavenumbers such as 1696 cm⁻¹ (C=O), 1210 cm⁻¹ (SO₂), and 1421 cm⁻¹ (O-H). nih.gov Changes or shifts in these peaks in the spectra of the new formulations indicate the formation of the desired complex or cocrystal. epa.gov

Thermal Analysis (e.g., DSC) for Solid-State Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a sample as it is heated or cooled. It is instrumental in the solid-state characterization of pharmaceutical formulations by providing information on melting points, phase transitions, and crystallinity.

In the study of eprosartan mesylate cocrystals, DSC has been used to confirm their formation by identifying unique thermal profiles distinct from the pure drug and the coformers. epa.gov The DSC thermogram of pure eprosartan mesylate shows a sharp endothermic peak at approximately 250.20°C, corresponding to its melting point. epa.gov In contrast, the cocrystals exhibit different melting endotherms. For instance, the cocrystal of eprosartan mesylate with p-aminobenzoic acid shows a distinct peak at 149.35°C. epa.gov This shift in the melting point provides strong evidence for the formation of a new crystalline phase, i.e., the cocrystal.

X-ray Diffraction Studies for Crystalline Structure and Amorphous Content

X-ray diffraction (XRD) is a critical analytical technique in preclinical research for characterizing the solid-state properties of this compound and its formulations. This method provides valuable insights into the material's crystallinity, identifying whether the compound is in a crystalline or amorphous state, or a mixture of both. The crystalline structure can significantly impact the drug's solubility, dissolution rate, and ultimately, its bioavailability.

In its pure form, eprosartan mesylate, the salt of this compound, is a white to off-white, free-flowing crystalline powder. fda.gov XRD studies of pure eprosartan mesylate show sharp, distinct peaks, which are characteristic of a well-ordered crystalline lattice. tandfonline.com For instance, the powder X-ray diffraction (PXRD) pattern of eprosartan mesylate exhibits characteristic peaks at various 2θ angles, confirming its crystalline nature. tandfonline.com The specific angles and intensities of these peaks serve as a fingerprint for the crystalline form of the drug.

However, due to the poor aqueous solubility of eprosartan, a class II drug under the Biopharmaceutics Classification System (BCS), various formulation strategies are explored to enhance its dissolution. tandfonline.comjmpas.com Many of these strategies, such as the creation of solid dispersions, aim to convert the crystalline drug into a more soluble amorphous form. jmpas.comirispublishers.com XRD is instrumental in confirming this transition. When eprosartan mesylate is successfully incorporated into a solid dispersion with polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP), the resulting XRD pattern shows a significant reduction or complete absence of the characteristic crystalline peaks. jmpas.comirispublishers.comijper.org Instead, a "halo" pattern, which is a broad, diffuse scattering of X-rays, is observed, indicating the presence of the amorphous form. irispublishers.comamericanpharmaceuticalreview.com

For example, studies on solid dispersions of eprosartan mesylate with carriers like HPMC and polysorbate 80 have used XRD to confirm that the drug exists in an amorphous state within the formulation. nih.govumw.edu.pl Similarly, research on eprosartan mesylate cocrystals has utilized XRD to identify the formation of new crystalline structures with different diffraction patterns from the parent compound, which can lead to altered physicochemical properties. researchgate.net

The quantification of amorphous content within a crystalline sample is also a key application of PXRD in the preclinical phase. americanpharmaceuticalreview.com The presence of amorphous material, even in small amounts, can affect the stability and dissolution behavior of the drug product. scholarsresearchlibrary.com PXRD can be used to determine the percentage of amorphous content by analyzing the ratio of the integrated intensity of the amorphous halo to the total scattered intensity (amorphous halo plus crystalline peaks). americanpharmaceuticalreview.com While it is a standard method for identifying and quantifying crystalline phases, its practical lower limit for detecting amorphous content is typically around 10%. americanpharmaceuticalreview.com

Confirm the crystalline nature of the raw drug material.

Verify the transformation of the crystalline drug to its amorphous form in advanced formulations like solid dispersions.

Identify the formation of new crystalline entities such as cocrystals.

Quantify the amount of amorphous content within a crystalline drug substance.

This information is vital for understanding how different formulation strategies impact the solid-state properties of this compound, which is a key determinant of its subsequent biopharmaceutical performance.

In Vitro Dissolution Performance Evaluation of Advanced Formulations

The in vitro dissolution performance of advanced formulations of this compound is a critical preclinical assessment to predict its in vivo behavior. Due to its classification as a Biopharmaceutics Classification System (BCS) Class II drug, eprosartan mesylate exhibits low solubility, which can limit its oral bioavailability. jmpas.com Therefore, a primary goal of novel formulation strategies is to enhance the dissolution rate of the drug.

Various advanced formulations have been developed and evaluated for their ability to improve the dissolution of eprosartan mesylate. These include solid dispersions, inclusion complexes, and nanopowders.

Solid Dispersions: Solid dispersion is a common technique used to improve the dissolution of poorly water-soluble drugs by dispersing the drug in a carrier matrix, often in an amorphous state. jmpas.comirispublishers.com Studies have shown that solid dispersions of eprosartan mesylate with various polymers significantly enhance its dissolution rate compared to the pure drug.

For instance, solid dispersions prepared with polyethylene glycol (PEG) 3350 and PEG 6000 have demonstrated a considerable increase in the dissolution rate. irispublishers.com In one study, these formulations doubled the release rate of eprosartan mesylate within the first 15 minutes compared to the crude drug. irispublishers.com The enhancement is attributed to the conversion of the drug from a crystalline to an amorphous state and increased wettability. irispublishers.com

Similarly, ternary solid dispersions containing eprosartan mesylate, hydroxypropyl methylcellulose (HPMC), and polysorbate 80 have shown remarkable improvements in both solubility and dissolution. nih.govumw.edu.pl One particular formulation exhibited a solubility approximately 170 times higher than the plain drug powder and released 86.19% of the drug in just 10 minutes. umw.edu.pl

The use of polyvinylpyrrolidone (PVP) K-30 in solid dispersions has also been effective. A study found that a solid dispersion prepared by the kneading method with PVP K-30 (1:2 drug-to-polymer ratio) resulted in 95.5% drug release after one hour. ijper.org

Interactive Data Table: In Vitro Dissolution of Eprosartan Mesylate Solid Dispersions

Carrier(s)Preparation MethodDissolution EnhancementReference
PEG 3350 / PEG 6000Solvent EvaporationDoubled release rate in first 15 mins irispublishers.com
HPMC / Polysorbate 80Solvent Evaporation86.19% release in 10 mins nih.govumw.edu.pl
PVP K-30Kneading Method95.5% release in 1 hour ijper.org
Polyvinyl Pyrrolidone K25Spray DryingComplete dissolution in 5 mins jmpas.com

Inclusion Complexes: The formation of inclusion complexes with cyclodextrins is another strategy to enhance the solubility and dissolution of eprosartan mesylate. A study involving the preparation of an inclusion complex with β-cyclodextrin using microwave technology reported a significant improvement in the dissolution profile compared to the pure drug. tandfonline.comnih.gov While the pure drug showed a low dissolution of 29.97% over the study period, the inclusion complex displayed a maximum dissolution of 62.96% in one hour. tandfonline.comnih.gov

Nanopowders: Nanoformulations, such as re-dispersible nanopowders, have also been investigated to overcome the solubility and permeability limitations of eprosartan mesylate. A study on a nanopowder developed using an ultrasonic wave-assisted liquid-antisolvent technique demonstrated enhanced dissolution with negligible pH dependence. nih.gov This is a significant advantage as it suggests that the dissolution will be consistent throughout the varying pH environments of the gastrointestinal tract.

Preclinical Pharmacokinetic Evaluation of Novel Drug Delivery Systems for this compound

Preclinical pharmacokinetic studies are essential for evaluating the performance of novel drug delivery systems for this compound in a living organism, typically in animal models such as rats. ijper.orgnih.gov These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the drug from the new formulation, ultimately determining its bioavailability. The oral bioavailability of eprosartan is inherently low, at approximately 13%, which is attributed to its poor solubility and permeability. nih.govfda.gov Therefore, the primary objective of developing novel drug delivery systems is to enhance this bioavailability.

Several preclinical studies have demonstrated the successful enhancement of eprosartan's bioavailability through advanced formulation strategies.

Solid Dispersions: A study in Wistar rats evaluated the in vivo pharmacokinetic profile of a solid dispersion of eprosartan mesylate prepared with PVP K-30. ijper.org The results showed a significant improvement in oral bioavailability, with a 2.4-fold increase compared to the pure drug. ijper.org This enhancement is a direct consequence of the improved dissolution characteristics of the solid dispersion formulation.

Self-Microemulsifying Drug Delivery Systems (SMEDDS): A liquid self-microemulsifying drug delivery system (SMEDDS) was developed to improve the solubility and bioavailability of eprosartan mesylate. nih.gov The pharmacokinetic parameters were assessed in Wister rats. The SMEDDS formulation showed a higher maximum plasma concentration (Cmax) of 1856.22 ± 749 ng/mL compared to 1064.91 ± 225 ng/mL for a marketed tablet. nih.gov The time to reach Cmax (Tmax) was shorter for the SMEDDS (1.2 ± 0.4 hr) versus the marketed tablet (1.9 ± 0.3 hr). nih.gov Most importantly, the area under the curve (AUC), which represents the total drug exposure, was significantly higher for the SMEDDS, leading to a relative bioavailability of 152.09 ± 14.33% compared to the marketed tablet. nih.gov

Nanopowders: The in vivo performance of a re-dispersible eprosartan mesylate nanopowder was also investigated. nih.gov This study revealed exceptionally strong variations in the plasma concentration of the drug from the nanopowder formulation compared to the pure drug and a physical mixture. nih.gov Notably, a 5-fold lower dose of the nanopowder formulation resulted in a higher drug exposure than the therapeutic dose of the pure drug. nih.gov This indicates a substantial improvement in bioavailability, allowing for a potential dose reduction.

Formulations with Bioavailability Enhancers: Novel formulations incorporating bioavailability enhancers have also been explored. One such formulation included eprosartan mesylate with a solubilizer and an emulsifier, such as Vitamin E TPGS. google.com Pharmacokinetic data from this study indicated a relative oral bioavailability of 262.2% compared to the commercial Teveten® formulation. google.com

Interactive Data Table: Preclinical Pharmacokinetic Parameters of Novel Eprosartan Formulations

Formulation TypeAnimal ModelKey Pharmacokinetic FindingsReference
Solid Dispersion (PVP K-30)Wistar Rats2.4-fold increase in oral bioavailability vs. pure drug ijper.org
SMEDDSWister RatsRelative bioavailability of 152.09% vs. marketed tablet nih.gov
NanopowderNot specifiedHigher exposure with a 5-fold lower dose vs. pure drug nih.gov
Formulation with Vitamin E TPGSNot specifiedRelative oral bioavailability of 262.2% vs. Teveten® google.com

These preclinical pharmacokinetic evaluations consistently demonstrate that novel drug delivery systems can significantly enhance the oral bioavailability of this compound. By improving its solubility and absorption, these advanced formulations hold the promise of more effective therapeutic outcomes, potentially at lower doses.

Future Research Trajectories for Ethyl Eprosartan

Exploration of Emerging Preclinical Therapeutic Applications Beyond Traditional Indications

While established for its antihypertensive effects, the unique biochemical interactions of eprosartan (B1671555) have prompted preclinical investigations into new therapeutic areas. nih.govnih.gov These studies suggest potential benefits that extend beyond simple blood pressure control, often referred to as pleiotropic effects.

Research findings indicate potential applications in organ protection:

Renal Protection: Experimental studies suggest eprosartan may help prevent or delay renal damage. nih.gov It has been shown to preserve renal circulation during periods of neurohumoral activation and enhance renal vasodilator effects during hyperglycemia, suggesting a protective role in conditions like diabetic nephropathy. nih.gov

Cardioprotection: In animal models of ischemia, eprosartan demonstrated an ability to improve left ventricular function and reduce reperfusion injury, partly through antioxidant pathways.

Hepatoprotection: A 2025 study investigated eprosartan's effects on ethanol-induced hepatotoxicity in rats. Pre-treatment with eprosartan was found to significantly reduce serum levels of liver enzymes (ALT, AST, GGT), inflammatory cytokines (TNF-α, IL-1β, IL-6), and markers of oxidative stress. benthamdirect.com These findings suggest a protective role against chronic alcohol-induced liver damage. benthamdirect.com

Metabolic Disease: A recent drug-repurposing study using high-throughput virtual screening identified eprosartan as a potential hit compound against Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). rsc.org This suggests a possible therapeutic role in conditions like non-alcoholic fatty liver disease (NAFLD) by modulating lipid accumulation and oxidative stress. rsc.org

These preclinical findings underscore a growing area of research aimed at repurposing eprosartan for a wider range of diseases characterized by inflammation, oxidative stress, and endothelial dysfunction.

Rational Design and Synthesis of Next-Generation Angiotensin Receptor Blockers Derived from the Eprosartan Scaffold

The chemical structure of eprosartan is a key differentiator among ARBs. It lacks the biphenyl-methyl group common to drugs like losartan (B1675146) and valsartan (B143634), instead featuring an α-thienylacrylic acid and a 4-carboxy-moiety to mimic Angiotensin II's C-terminal. wikipedia.orgnih.gov This unique scaffold provides a distinct starting point for rational drug design. researchgate.net The goal of this research is to create novel ARBs with improved pharmacokinetic profiles, enhanced potency, or greater selectivity. nih.govresearchgate.net

The process of rational drug design for eprosartan-derived analogs involves several key strategies:

Structural Modification: Researchers modify functional groups on the eprosartan scaffold. For instance, modifying the carboxylic group or the imidazole (B134444) and thiophene (B33073) rings can alter the molecule's binding affinity, bioavailability, and half-life. nih.govbiointerfaceresearch.com

Pharmacophore Mimicry: The design of eprosartan was based on mimicking the pharmacophore of the C-terminal segment of Angiotensin II. ucl.ac.bemdpi.com Future design efforts continue to refine this mimicry to achieve more potent or durable binding to the AT1 receptor. researchgate.net

Bioisosteric Replacement: This medicinal chemistry strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance the drug's pharmacological profile. nih.gov For example, exploring alternatives to the acidic groups on the eprosartan molecule could lead to compounds with different metabolic stability or tissue penetration. nih.gov

The unique structural features of eprosartan offer a valuable platform for developing next-generation ARBs that may provide therapeutic advantages over existing options. nih.gov

Advancements in High-Throughput and Miniaturized Analytical Methodologies for Eprosartan and its Metabolites

The accurate quantification of eprosartan and its metabolites in biological and environmental samples is crucial for pharmacokinetic studies, clinical monitoring, and environmental assessment. Analytical chemistry has seen a significant shift towards methods that are faster, more sensitive, and require smaller sample volumes. researchgate.netnih.gov

A review of analytical techniques for eprosartan mesylate highlights a range of methods, including Ultraviolet (UV) spectrophotometry, High-Performance Liquid Chromatography (HPLC), High-Pressure Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net While traditional HPLC with UV detection is common, there is a clear trend towards more advanced techniques. researchgate.net

Current advancements focus on:

High-Throughput Screening (HTS): Modern laboratories are adopting HTS-compatible methods to process large numbers of samples efficiently. This often involves automated sample preparation and rapid chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC). researchgate.net

Miniaturization: Miniaturized sample preparation techniques are becoming more prevalent. nih.govcsic.es These methods, such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE), reduce the amount of sample and solvent required, aligning with the principles of green chemistry. csic.es

Advanced Detection: The coupling of liquid chromatography with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), allows for highly sensitive and selective detection. researchgate.net Techniques like SWATH (Sequential Window Acquisition of all THeoretical fragment-ion) analysis enable the simultaneous collection of quantitative data on target compounds and qualitative data for suspect screening of unknown metabolites and transformation products. researchgate.netcsic.es

These advancements allow for more comprehensive and efficient analysis, supporting both drug development and environmental monitoring efforts related to eprosartan. csic.escsic.es

Deeper Integration of In Silico Modeling with Experimental Validation in Drug Discovery and Development for Eprosartan Analogs

In silico, or computer-aided drug design (CADD), has become an indispensable tool in modern pharmaceutical research, significantly accelerating the discovery and optimization of new drug candidates. nih.govnih.gov This approach is particularly valuable for exploring derivatives of existing scaffolds like eprosartan.

The integration of computational modeling with experimental work for eprosartan analogs follows a cyclical process:

In Silico Design and Screening: The process begins with the computational design of novel analogs based on the eprosartan structure. biointerfaceresearch.com Molecular docking studies are then used to predict how these new molecules will bind to the target receptor, such as the AT1 receptor or other potential targets like TNF-α. benthamdirect.commdpi.com These simulations provide a binding affinity score, helping to prioritize which analogs are most promising for synthesis. biointerfaceresearch.commdpi.com

Synthesis and In Vitro Validation: The most promising candidates identified through virtual screening are then synthesized in the laboratory. jrespharm.com These compounds undergo experimental testing (in vitro) to validate the computational predictions, for example, by measuring their actual binding affinity or inhibitory activity. rsc.org

Structure-Activity Relationship (SAR) Modeling: The experimental data is used to build or refine Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically describe the relationship between the chemical structure of the analogs and their biological activity, helping to guide the design of the next round of compounds. acs.org

Molecular Dynamics Simulations: For lead candidates, molecular dynamics simulations can be run to model the dynamic behavior of the drug-receptor complex over time. This provides deeper insights into the stability of the interaction and the conformational changes that occur upon binding. researchgate.netmdpi.com

This iterative cycle of computational prediction and experimental validation reduces the time and cost associated with drug development by focusing laboratory efforts on the most promising molecules. nih.govmdpi.com

Q & A

Q. What validated analytical methods are recommended for quantifying Ethyl Eprosartan and its impurities in pharmaceutical formulations?

A reverse-phase HPLC method using columns like Agilent Polaris Amide or Supelcosil LC ABZ (5-μm particle size) has been validated for specificity, accuracy, and precision. Key parameters include:

  • Linearity : 0.05–150 µg/mL range with R² > 0.999 .
  • Recovery : 98–102% for impurities, with %RSD < 2.0 .
  • Forced degradation : Acid/alkali hydrolysis, oxidation (H₂O₂), and thermal stress to assess stability-indicating properties .
    Alternative UV spectrophotometric methods (absorption ratio or derivative techniques) are also used for fixed-dose combinations with hydrochlorothiazide .

Q. How should forced degradation studies be designed to evaluate stability-indicating methods for this compound?

Forced degradation involves exposing the drug to:

  • Acidic/alkaline conditions (0.1–1M HCl/NaOH at 60–80°C for 1–24 hours).
  • Oxidative stress (3–30% H₂O₂ at room temperature for 1–6 hours).
  • Thermal stress (105°C for 24 hours).
    Degradation products are quantified via HPLC peak purity analysis, ensuring resolution from the parent compound. Validation includes mass balance (>95%) and specificity testing .

Q. What pharmacopeial standards govern this compound mesylate purity, particularly for residual solvents like ethyl methanesulfonate?

The proposed USP monograph specifies a gas chromatography (GC) method using a CP Sil 8 CB Low Bleed column (0.25-μm phase G27 coating) to detect ethyl methanesulfonate at a limit of 0.00054 μg/mL. Sample preparation involves dissolving 20 mg/mL of drug in acetonitrile-N,N-dimethylformamide, followed by precipitation and supernatant analysis .

Advanced Research Questions

Q. How do drug transporters (e.g., OATP1B1, MRP2) influence this compound’s pharmacokinetics and drug-drug interactions?

  • Hepatic uptake : OATP1B1 (human) and Oatp1a4 (rat) mediate liver absorption, with rifampicin (OATP inhibitor) reducing bioavailability by 40–60% in preclinical models .
  • Biliary excretion : MRP2 regulates efflux, with this compound inducing MRP2 expression via NF-κB signaling, potentially altering excretion in cholestatic conditions .
  • Renal interactions : this compound inhibits OAT-mediated uptake of bestatin, suggesting competitive transporter inhibition .

Q. What molecular mechanisms explain this compound’s induction of hepatic MRP2 expression, and how does this impact biliary excretion?

In rat models, this compound upregulates MRP2 through PPARα and Nrf2 pathways, increasing biliary clearance by 1.5-fold. This induction is dose-dependent (EC₅₀ = 10 μM) and reversible upon drug withdrawal. Mechanistic studies use siRNA knockdown and luciferase reporter assays to confirm transcriptional regulation .

Q. What formulation strategies enhance this compound’s bioavailability, and how are they optimized?

  • Proniosomes : Span 60 and Tween 80 increase transdermal flux by 3-fold, validated via FTIR compatibility studies and in vitro release (90% over 24 hours) .
  • Solid dispersions : Hydroxypropyl methylcellulose (HPMC) improves dissolution to >85% in 60 minutes, with bioavailability increasing by 2.5-fold in swine models .
  • Floating microballoons : Sodium alginate-based systems achieve gastric retention >12 hours, maintaining plasma concentrations above the therapeutic threshold .

Q. How do in vitro and in vivo models elucidate OATP-mediated hepatic uptake disparities between species?

  • In situ rat liver perfusion : Oatp1a4 knockout reduces hepatic uptake by 70%, while human OATP1B1-transfected HEK293 cells show saturable kinetics (Km = 15 μM).
  • Clinical correlations : Polymorphisms in SLCO1B1 (e.g., 521T>C) reduce AUC by 30% in patients, necessitating genotype-guided dosing .

Q. What methodological challenges arise in simultaneous quantification of this compound and hydrochlorothiazide, and how are they resolved?

  • Spectral overlap : Derivative spectrophotometry (1D or 2D) isolates peaks at 272 nm (Eprosartan) and 318 nm (hydrochlorothiazide) with <2% interference .
  • HPLC optimization : Mobile phase (acetonitrile:phosphate buffer, pH 3.0) and column temperature (40°C) improve resolution (R > 5.0) and runtime (<10 minutes) .

Contradictions and Limitations in Current Evidence

  • Transporter studies : Rat Oatp1a4 data may not fully translate to human OATP1B1 due to species-specific binding affinities .
  • Formulation stability : Proniosomes exhibit batch variability in particle size (PDI > 0.3), requiring lyophilization to improve shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.